molecular formula C10H12O3 B1338377 3,5-Dimethoxy-4-methylbenzaldehyde CAS No. 1011-27-4

3,5-Dimethoxy-4-methylbenzaldehyde

Cat. No.: B1338377
CAS No.: 1011-27-4
M. Wt: 180.2 g/mol
InChI Key: MVYZXQMGSYROEH-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYZXQMGSYROEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454980
Record name 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-27-4
Record name 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1011-27-4

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical and physical properties, spectroscopic data, plausible synthetic routes, and known biological activities.

Chemical and Physical Properties

This compound is an organic compound featuring a benzaldehyde core with two methoxy groups and one methyl group substituting the aromatic ring.[1] These substitutions create an electron-rich aromatic system, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1011-27-4[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Monoisotopic Mass 180.07864 Da[3]
Appearance Colorless to pale yellow solid or liquid[1]
Purity Commonly available at ≥97%[1]
Predicted XlogP 1.7[3]
SMILES CC1=C(C=C(C=C1OC)C=O)OC[3]
InChI InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3[3]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public repositories. The following tables provide predicted mass spectrometry data and comparative NMR data from structurally similar compounds to aid in characterization.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺ 181.08592134.2
[M+Na]⁺ 203.06786144.3
[M-H]⁻ 179.07136138.9
[M]⁺ 180.07809139.4
Data sourced from PubChemLite, predicted using CCSbase.[3]

Table 3: Comparative ¹H NMR Data of Related Benzaldehydes (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
3,5-Dimethoxybenzaldehyde 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.82 (s, 6H, -OCH₃)
3-Methylbenzaldehyde 9.96 (s, 1H, -CHO), 7.66 (s, 2H, Ar-H), 7.39 (t, 2H, Ar-H), 2.41 (s, 3H, -CH₃)
4-Methylbenzaldehyde 9.96 (s, 1H, -CHO), 7.77 (t, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 2.44 (s, 3H, -CH₃)
Note: This data is for comparative purposes to estimate the expected peak positions for this compound.[1]

Table 4: Comparative ¹³C NMR Data of Related Benzaldehydes (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
3,5-Dimethoxybenzaldehyde 192.0 (C=O), 161.2 (Ar-C-O), 138.5 (Ar-C-CHO), 107.5 (Ar-C-H), 106.8 (Ar-C-H), 55.7 (-OCH₃)
3-Methylbenzaldehyde 192.6 (C=O), 138.9 (Ar-C), 136.5 (Ar-C), 135.3 (Ar-C), 130.0 (Ar-C), 128.9 (Ar-C), 127.2 (Ar-C), 21.2 (-CH₃)
4-Methylbenzaldehyde 192.5 (C=O), 137.3 (Ar-C), 135.3 (Ar-C), 129.1 (Ar-C), 127.9 (Ar-C), 71.8 (-CH₃)
Note: This data is for comparative purposes to estimate the expected peak positions for this compound.[1]

Table 5: Characteristic Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~2900StrongC-H Stretch (Aromatic and Aliphatic)
~2850, ~2750MediumC-H Stretch (Aldehyde)
~1700StrongC=O Stretch (Aldehyde)
~1600StrongC=C Stretch (Aromatic Ring)
~1200-1000StrongC-O Stretch (Methoxy)
Note: These are general characteristic frequencies for substituted benzaldehydes.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] The logical precursor for this compound is 2,6-dimethoxytoluene.

Materials:

  • 2,6-Dimethoxytoluene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution (aqueous)

  • Hydrochloric acid (for work-up, if necessary)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (1.5 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[6]

  • Formylation: Dissolve 2,6-dimethoxytoluene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium intermediate. Stir vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

General Protocol for Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

  • Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The compound will be separated based on its retention time and then ionized (typically by electron ionization - EI).

  • The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[7] They serve as precursors for compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

Biological Activity: this compound has been identified as a phenylacetic compound found in plants.[2] It has been reported to possess phenolic properties and to interact with the tumor necrosis factor (TNF) pathway.[2] Some studies suggest it can induce pro-inflammatory cytokines.[2] Additionally, it has shown inhibitory activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.[2]

Research on benzaldehyde derivatives has also pointed towards their interaction with key cellular signaling pathways. For instance, some benzaldehydes have been shown to suppress the binding activity of the 14-3-3ζ protein to other signaling proteins, a mechanism relevant in cancer research.[8] Furthermore, benzaldehyde has been implicated in stimulating autophagy through the sonic hedgehog (Shh) signaling pathway in specific cellular contexts.[9]

Visualizations

G Vilsmeier-Haack Synthesis of this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis cluster_2 Purification DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 (Phosphorus oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate 2,6-Dimethoxytoluene Substrate->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Purification Column Chromatography Product->Purification Workup Aqueous Work-up (e.g., NaOAc soln.) Workup->Product G Reported Interaction of Benzaldehyde Derivatives with 14-3-3ζ Signaling Benzaldehyde Benzaldehyde Derivative Protein_1433 14-3-3ζ Protein Benzaldehyde->Protein_1433 Suppresses Binding Client_Proteins Client Signaling Proteins (e.g., mTOR, cRaf, STAT3) Protein_1433->Client_Proteins Binds to Downstream Downstream Signaling (Proliferation, Survival) Client_Proteins->Downstream Regulates G General Workflow for Biological Evaluation Compound Test Compound (this compound) Cell_Culture Cell Line Selection (e.g., Cancer cells, Bacteria) Compound->Cell_Culture Treatment Compound Treatment (Dose-response) Cell_Culture->Treatment Assay Biological Assay (e.g., Viability, Cytokine ELISA, Western Blot) Treatment->Assay Data_Analysis Data Analysis (e.g., IC₅₀, Statistical Analysis) Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No: 1011-27-4), an aromatic aldehyde with applications in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key physical data, detailed experimental protocols for its determination, and a logical workflow for the physical characterization of similar organic compounds.

Core Physical and Chemical Properties

This compound is an organic compound characterized by a benzaldehyde core substituted with two methoxy groups at positions 3 and 5, and a methyl group at position 4.[1] This substitution pattern influences its physical and chemical behavior, including its solubility and reactivity.

Data Presentation: A Summary of Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 93-94 °C[3]
Boiling Point 294.5 ± 35.0 °C (Predicted)[3]
Density 1.089 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Insoluble[4]
Organic Solvent Solubility Soluble in hot methanol, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF). Enhanced solubility in organic solvents is a key characteristic.[1][4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables present the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9s1HAldehyde (-CHO)
~7.0s2HAromatic (H-2, H-6)
~3.9s6HMethoxy (-OCH₃)
~2.2s3HMethyl (-CH₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~192Aldehyde Carbonyl (C=O)
~160Aromatic (C-3, C-5)
~140Aromatic (C-1)
~130Aromatic (C-4)
~108Aromatic (C-2, C-6)
~56Methoxy (-OCH₃)
~16Methyl (-CH₃)

Note: Specific chemical shifts may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.[5]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2850, ~2750MediumC-H Stretch (Aldehyde)
~1690 - 1705StrongC=O Stretch (Aromatic Aldehyde)
~1600StrongC=C Stretch (Aromatic Ring)
~1205StrongC-O Stretch (Asymmetric, Aryl Ether)
~1060StrongC-O Stretch (Methoxy)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
180Molecular Ion [M]⁺
179[M-H]⁺
151[M-CHO]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of an organic compound such as this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a column of 2-3 mm in height.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Methodology:

  • Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated gently in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Determination of Solubility (Qualitative)

This protocol outlines a qualitative assessment of a compound's solubility in various solvents.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is placed into a small test tube.

  • Solvent Addition: 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) is added to the test tube.

  • Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is observed to determine if it has completely dissolved. If the compound dissolves, it is recorded as "soluble." If it remains as a solid precipitate, it is "insoluble." If some, but not all, of the solid dissolves, it is "sparingly soluble."

  • Heating: For compounds that are insoluble at room temperature, the test tube can be gently warmed in a water bath to assess solubility at elevated temperatures.

Spectroscopic Analysis Protocols

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane, TMS).

Methodology:

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the spectrum is acquired. The background is automatically subtracted from the sample spectrum.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector measures the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of an unknown organic solid, a process applicable to compounds like this compound.

G Workflow for Physical Characterization of an Organic Solid cluster_0 Initial Assessment cluster_1 Physical Constants Determination cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation and Conclusion Start Unknown Organic Solid Sample Appearance Record Physical Appearance (Color, Form) Start->Appearance MeltingPoint Determine Melting Point Range Appearance->MeltingPoint BoilingPoint Determine Boiling Point (if applicable, e.g., for low-melting solids) MeltingPoint->BoilingPoint Solubility Qualitative Solubility Tests (Water, Organic Solvents) BoilingPoint->Solubility FTIR Acquire FT-IR Spectrum (Identify Functional Groups) Solubility->FTIR NMR Acquire ¹H and ¹³C NMR Spectra (Elucidate Carbon-Hydrogen Framework) FTIR->NMR MS Acquire Mass Spectrum (Determine Molecular Weight and Formula) NMR->MS Interpret Correlate All Data (Physical Constants + Spectra) MS->Interpret Identify Propose/Confirm Structure Interpret->Identify

Caption: Logical workflow for the physical and spectroscopic characterization of an organic solid.

References

A Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde: Structure, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No. 1011-27-4), a substituted aromatic aldehyde. It details the known chemical, physical, and biological properties of this compound. Due to the limited availability of extensive experimental data for this compound in public literature, this document also presents illustrative data and protocols based on its well-characterized parent compound, 3,5-Dimethoxybenzaldehyde, to serve as a practical reference for researchers. The guide covers physicochemical properties, spectroscopic analysis, potential synthetic routes, biological activity, and detailed experimental workflows relevant to drug discovery and development.

Introduction and Physicochemical Properties

This compound is a substituted aromatic aldehyde of interest in synthetic chemistry and pharmaceutical research. Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups at positions 3 and 5, and a methyl group at position 4. While it is available as a research chemical, comprehensive experimental data remains scarce in peer-reviewed literature.

One supplier notes that the compound has been associated with tumor necrosis factor (TNF) and phenolic properties, can stimulate pro-inflammatory cytokines like TNF-α and IL-1β, and has shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.

The following tables summarize the known properties of this compound and, for comparative and illustrative purposes, the well-documented properties of its parent compound, 3,5-Dimethoxybenzaldehyde.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1011-27-4
Molecular Formula C₁₀H₁₂O₃ [1]
Molecular Weight 180.20 g/mol [2]
SMILES CC1=C(C=C(C=C1OC)C=O)OC [1]
InChI InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 [1]
Melting Point Data not available
Boiling Point Data not available

| Solubility | Data not available | |

Table 2: Illustrative Physicochemical Properties of 3,5-Dimethoxybenzaldehyde

Property Value Reference(s)
CAS Number 7311-34-4 [3]
Molecular Formula C₉H₁₀O₃ [3][4]
Molecular Weight 166.17 g/mol
Appearance Solid
Melting Point 45-48 °C [5]
Boiling Point 151 °C at 16 mmHg

| Water Solubility | Insoluble |[5] |

Spectroscopic Data and Analysis (Illustrative)

No formal experimental spectra for this compound are publicly available. However, predicted mass spectrometry data indicates expected adducts at m/z values of 181.08592 [M+H]⁺ and 203.06786 [M+Na]⁺.[1]

For reference, the experimental spectroscopic data for the parent compound, 3,5-Dimethoxybenzaldehyde , are provided below. These data are crucial for structural elucidation and purity assessment.

Table 3: ¹H NMR Data for 3,5-Dimethoxybenzaldehyde

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference(s)
9.98 Singlet 1H Aldehyde (-CHO) [6]
7.51 Doublet 2H Aromatic (H-2, H-6) [6]
7.41 Singlet 1H Aromatic (H-4) [6]
3.82 Singlet 6H Methoxy (-OCH₃) [6]

(Solvent: DMSO-d6)

Table 4: ¹³C NMR Data for 3,5-Dimethoxybenzaldehyde

Chemical Shift (δ) ppm Assignment Reference(s)
193.0 Aldehyde Carbonyl (C=O) [6]
159.8 Aromatic (C-3, C-5) [6]
137.6 Aromatic (C-1) [6]
122.5, 121.0 Aromatic (C-2, C-6) [6]
112.9 Aromatic (C-4) [6]
55.4 Methoxy (-OCH₃) [6]

(Solvent: DMSO-d6)

Table 5: Key Infrared (IR) Spectroscopy Data for Aldehydes

Wavenumber (cm⁻¹) Intensity Assignment
~2900-3000 Medium-Strong C-H Stretch (Aromatic)
~2850 and ~2750 Medium (often two bands) C-H Stretch (Aldehyde)
~1700 Strong C=O Stretch (Aldehyde)
~1600 Strong C=C Stretch (Aromatic Ring)

| ~1200-1000 | Strong | C-O Stretch (Methoxy) |

Synthesis and Reaction Pathways

As a versatile building block, 3,5-Dimethoxybenzaldehyde (and by extension, its derivatives) is frequently used in carbon-carbon bond-forming reactions to create more complex molecules with significant biological activity.[10] A primary example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids.[10]

The following diagram illustrates a general workflow for synthesizing biologically active chalcones from a substituted benzaldehyde, a common application in drug development.

G General Workflow for Chalcone Synthesis and Evaluation sub_benz 3,5-Disubstituted Benzaldehyde reaction Claisen-Schmidt Condensation sub_benz->reaction Reactant acetophenone Substituted Acetophenone acetophenone->reaction Reactant reagents Base Catalyst (e.g., NaOH, KOH) reagents->reaction Catalyst chalcone Chalcone Intermediate reaction->chalcone Forms purification Purification (Crystallization / Chromatography) chalcone->purification Crude Product analysis Structural Analysis (NMR, MS, IR) purification->analysis Purified Product bio_eval Biological Evaluation (e.g., Anticancer, Anti-inflammatory assays) analysis->bio_eval Confirmed Structure

General workflow for chalcone synthesis and evaluation.

Biological Activity and Potential Signaling Pathways

As noted, this compound has been reported to possess antibacterial and pro-inflammatory properties. The broader class of molecules derived from its parent compound, 3,5-Dimethoxybenzaldehyde, has been studied more extensively.

Chalcones and stilbenes synthesized from 3,5-Dimethoxybenzaldehyde have demonstrated significant anti-inflammatory and anticancer activities.[10] For instance, certain chalcone derivatives exert their effects by inhibiting key inflammatory signaling pathways such as the Akt/NF-κB pathway.[10] The Akt pathway is a critical regulator of cell survival, and its downstream effector, NF-κB, is a master regulator of the inflammatory response. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.

The following diagram illustrates the potential mechanism of action for a bioactive derivative, which represents a plausible area of investigation for novel compounds synthesized from this compound.

G Hypothesized Inhibition of Akt/NF-κB Pathway by a Bioactive Derivative derivative Bioactive Derivative (e.g., Chalcone) akt Akt derivative->akt Inhibits ikb IκBα akt->ikb Phosphorylates & Inhibits nfkb NF-κB ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb->transcription Activates inflammation Inflammatory Response transcription->inflammation Leads to

Inhibition of the Akt/NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed, standardized protocols for the characterization and synthesis of substituted benzaldehydes, which are directly applicable to the study of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a small vial.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Sample (~1-2 mg)

  • Potassium Bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation: Place ~100 mg of dry KBr powder into an agate mortar. Add ~1-2 mg of the sample. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a small amount of the powder into the collar of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Protocol: Illustrative Synthesis of a Chalcone Derivative

Objective: To synthesize (E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation. This serves as a model reaction for 3,5-disubstituted benzaldehydes.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • 2-Methoxyacetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 3,5-Dimethoxybenzaldehyde (1 equivalent) and 2-Methoxyacetophenone (1 equivalent) in ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add the aqueous NaOH solution dropwise. A color change and/or formation of a precipitate may be observed.

  • Reaction Progression: Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice. If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterization: Dry the purified product and confirm its structure and purity using NMR, IR, and mass spectrometry.

Conclusion

This compound is a chemical with established antibacterial and potential immunomodulatory activity. While it holds promise as a building block for more complex pharmaceutical agents, a significant gap exists in the public domain regarding its detailed experimental characterization and specific synthetic protocols. This guide has consolidated the available information and provided illustrative data and workflows based on its parent compound, 3,5-Dimethoxybenzaldehyde. These models offer a robust framework for researchers aiming to synthesize, characterize, and evaluate the biological potential of this compound and its future derivatives. Further investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its mechanisms of biological action.

References

Unraveling the Molecular Weight of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

The precise molecular weight of a compound is a cornerstone of chemical and pharmaceutical research. For 3,5-Dimethoxy-4-methylbenzaldehyde, a compound of interest in various scientific domains, an accurate determination of its molecular weight is crucial for experimental design, stoichiometric calculations, and analytical characterization. This technical guide provides a detailed breakdown of the molecular weight of this compound, based on its chemical formula and the atomic weights of its constituent elements.

Molecular Formula and Composition

This compound is a substituted benzaldehyde with the chemical formula C₁₀H₁₂O₃.[1] This formula indicates that each molecule of the compound is composed of:

  • 10 Carbon (C) atoms

  • 12 Hydrogen (H) atoms

  • 3 Oxygen (O) atoms

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are:

  • Carbon (C): Approximately 12.011 amu.[2]

  • Hydrogen (H): Approximately 1.008 amu.[3][4][5]

  • Oxygen (O): Approximately 15.999 amu.[6][7][8]

The molecular weight of this compound is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

(10 × 12.011) + (12 × 1.008) + (3 × 15.999) = 120.11 + 12.096 + 47.997 = 180.203 g/mol

For practical laboratory purposes, the molecular weight is often rounded to two decimal places, yielding 180.20 g/mol .[9]

Quantitative Data Summary

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.

Element/CompoundSymbol/FormulaQuantityAtomic Weight (amu)Total Weight Contribution (amu)
CarbonC1012.011120.11
HydrogenH121.00812.096
OxygenO315.99947.997
This compound C₁₀H₁₂O₃ 1 180.203

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Detailed Methodology for Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion ([M]+ or [M+H]+) is identified to confirm the molecular weight.

Logical Relationship Diagram

The following diagram illustrates the logical process of determining the molecular weight of this compound.

MolecularWeightDetermination cluster_inputs Inputs cluster_analysis Analysis cluster_calculation Calculation cluster_output Output Compound 3,5-Dimethoxy-4- methylbenzaldehyde Formula Determine Molecular Formula (C₁₀H₁₂O₃) Compound->Formula AtomicWeights Identify Atomic Weights (C, H, O) Formula->AtomicWeights Summation Sum of (Atoms × Atomic Weight) AtomicWeights->Summation MolecularWeight Molecular Weight (180.203 g/mol) Summation->MolecularWeight

Caption: Logical workflow for molecular weight determination.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3,5-Dimethoxy-4-methylbenzaldehyde, an important aromatic aldehyde with applications in organic synthesis and the development of pharmaceutical compounds. The described methodology is based on established chemical transformations, ensuring a reproducible and efficient approach.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process. The pathway commences with the synthesis of the key intermediate, 2,6-dimethoxy-4-methylphenol, from the commercially available 2,6-dimethoxyphenol. This intermediate is then subjected to a formylation reaction to introduce the aldehyde functionality at the para position, yielding the desired product. The Duff reaction is a suitable and effective method for this formylation step, given its utility in the ortho- and para-formylation of electron-rich phenols.

II. Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Properties of Reactants and Intermediates

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
2,6-Dimethoxyphenol2,6-DimethoxyphenolC₈H₁₀O₃154.16Solid53-55235-236
Formaldehyde (37% aq. soln.)MethanalCH₂O30.03Liquid-92-19
Sodium HydroxideSodium HydroxideNaOH40.00Solid3181388
2,6-dimethoxy-4-(hydroxymethyl)phenol(4-hydroxy-3,5-dimethoxyphenyl)methanolC₉H₁₂O₄184.19Solid114-116-
HydrogenDihydrogenH₂2.02Gas-259.14-252.87
Platinum-alumina catalyst---Solid--
MethanolMethanolCH₃OH32.04Liquid-97.664.7
2,6-Dimethoxy-4-methylphenol2,6-Dimethoxy-4-methylphenolC₉H₁₂O₃168.19Solid78-80-
Hexamethylenetetramine (HMTA)1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decaneC₆H₁₂N₄140.19Solid280 (subl.)-
Trifluoroacetic acid (TFA)2,2,2-Trifluoroacetic acidC₂HF₃O₂114.02Liquid-15.472.4

Table 2: Properties of the Final Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compoundThis compoundC₁₀H₁₂O₃180.20Solid70-72-

III. Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6-Dimethoxy-4-methylphenol

This procedure involves a two-stage process: hydroxymethylation of 2,6-dimethoxyphenol followed by hydrogenolysis of the resulting benzyl alcohol.

Part A: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol

  • In a suitable reaction vessel, combine 2,6-dimethoxyphenol (310 g), 37 wt% aqueous formaldehyde solution (300 g), and a 10 wt% aqueous solution of sodium hydroxide (810 g).

  • Stir the reaction mixture at 25°C for 60 hours.

  • After the reaction is complete, carefully neutralize the mixture with sulfuric acid.

  • The product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, will precipitate. Collect the solid by filtration and dry. This should yield approximately 80 g of the product.[1][2]

Part B: Synthesis of 2,6-Dimethoxy-4-methylphenol

  • In a high-pressure autoclave, place the 2,6-dimethoxy-4-(hydroxymethyl)phenol (25 g) obtained from the previous step, methanol (320 ml), and a platinum-alumina catalyst (0.375 wt%).

  • Pressurize the autoclave with hydrogen gas to 199 kg/cm ²-G.

  • Heat the reaction mixture to 200°C and maintain these conditions with stirring for 4 hours.

  • After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

  • Evaporate the methanol to obtain the crude product.

  • Purify the crude product by recrystallization to yield approximately 15 g of 2,6-dimethoxy-4-methylphenol.[1][2]

Step 2: Formylation of 2,6-Dimethoxy-4-methylphenol via the Duff Reaction

This procedure utilizes the Duff reaction for the para-formylation of the synthesized 2,6-dimethoxy-4-methylphenol.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxy-4-methylphenol (16.8 g, 0.1 mol) in trifluoroacetic acid (150 ml).

  • To this solution, add hexamethylenetetramine (HMTA) (14.0 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water (500 ml) to hydrolyze the intermediate imine.

  • Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

IV. Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A 2,6-Dimethoxyphenol I1 2,6-Dimethoxy-4-(hydroxymethyl)phenol A->I1 Hydroxymethylation B Formaldehyde, NaOH B->I1 C H₂, Pt/Al₂O₃ I2 2,6-Dimethoxy-4-methylphenol C->I2 D Hexamethylenetetramine (HMTA) P This compound D->P E Trifluoroacetic Acid (TFA) E->P I1->I2 Hydrogenolysis I2->P Duff Reaction (Formylation)

Caption: Synthesis pathway for this compound.

Duff Reaction Mechanism

Duff_Reaction_Mechanism cluster_activation Activation of HMTA cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA Hexamethylenetetramine (HMTA) Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA H⁺ (from TFA) Iminium_Ion Electrophilic Iminium Ion Protonated_HMTA->Iminium_Ion Ring Opening Intermediate Benzylamine Intermediate Iminium_Ion->Intermediate Phenol 2,6-Dimethoxy-4-methylphenol Phenol->Intermediate Attack by Aromatic Ring Imine_Intermediate Imine Intermediate Intermediate->Imine_Intermediate Rearrangement Product This compound Imine_Intermediate->Product H₂O

Caption: Simplified mechanism of the Duff reaction.

References

Spectroscopic Profile of 3,5-Dimethoxy-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No: 1011-27-4).[1][2][3] Given the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from publicly available databases. It is intended to serve as a reliable reference for the identification and characterization of this compound.

The empirical formula for this compound is C₁₀H₁₂O₃, with a molecular weight of approximately 180.20 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

Note: The following NMR data are predicted based on analogous structures and standard chemical shift values. Experimental values may vary slightly depending on the solvent and instrument conditions.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, methoxy, and methyl protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~9.85Singlet1HAldehyde (-CHO)
~7.05Singlet2HAromatic (H-2, H-6)
~3.85Singlet6HMethoxy (-OCH₃)
~2.20Singlet3HMethyl (-CH₃)
Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on all ten carbon atoms in the structure.

Chemical Shift (δ) ppm (Predicted)Assignment
~191.5Aldehyde Carbonyl (C=O)
~160.0Aromatic (C-3, C-5)
~137.0Aromatic (C-1)
~125.0Aromatic (C-4)
~107.0Aromatic (C-2, C-6)
~56.0Methoxy (-OCH₃)
~16.0Methyl (-CH₃)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are detailed below.

Wavenumber (cm⁻¹) (Expected)IntensityAssignment
~3050-3000Medium-WeakAromatic C-H Stretch
~2850 and ~2750Medium-Weak (often a doublet)Aldehyde C-H Stretch (Fermi resonance)
~2950-2820MediumAliphatic C-H Stretch (methyl & methoxy)
~1700-1685StrongC=O Stretch (conjugated aldehyde)
~1600 and ~1470Medium-StrongC=C Stretch (aromatic ring)
~1250-1000StrongC-O Stretch (aryl ethers)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 180.07864 Da.[4] The table below lists the predicted mass-to-charge ratios (m/z) for various adducts.[4]

AdductPredicted m/z
[M+H]⁺181.08592
[M+Na]⁺203.06786
[M-H]⁻179.07136
[M+NH₄]⁺198.11246
[M+K]⁺219.04180
[M]⁺180.07809

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR Spectrometer.

  • Materials:

    • This compound (10-20 mg)

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% Tetramethylsilane (TMS) as an internal standard.

    • 5 mm NMR tubes.

  • Procedure:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of the deuterated solvent in a clean vial.

    • Sample Transfer: Transfer the solution into a 5 mm NMR tube.

    • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.

    • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups within the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Materials:

    • This compound (solid)

    • Potassium Bromide (KBr), IR grade

    • Mortar and pestle

    • Pellet press

  • Procedure:

    • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry KBr. Press the resulting powder into a thin, transparent pellet using a pellet press.

    • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

    • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Procedure (General):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Injection: Introduce the sample into the mass spectrometer via the appropriate inlet (GC or LC).

    • Ionization: The sample molecules are ionized (e.g., via EI or ESI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • Detection: The abundance of each ion is measured, generating a mass spectrum.

Logical Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample Pure Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Analysis (¹H, ¹³C) Dissolution->NMR IR IR Analysis Dissolution->IR MS MS Analysis Dissolution->MS NMR_Data Structural Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups (C=O, C-O, C-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Biological Activity of 3,5-Dimethoxy-4-methylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of 3,5-Dimethoxy-4-methylbenzaldehyde, a Versatile Aromatic Aldehyde.

Introduction

This compound is an aromatic aldehyde that has garnered interest within the scientific community as a versatile building block in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring two methoxy groups and a methyl group on the benzene ring, influences its chemical reactivity and the pharmacological properties of its derivatives. While direct and extensive research on the intrinsic biological activities of this compound is limited, studies on structurally similar compounds and its derivatives have revealed a spectrum of potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antifungal properties. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways it may modulate.

Data Presentation: A Summary of Biological Activities

Quantitative data on the biological activities of this compound is not extensively available in the current literature. However, by examining structurally related benzaldehyde derivatives, we can infer its potential efficacy. The following tables summarize the biological activities of analogous compounds, providing a valuable reference for future investigations into this compound.

Table 1: Antioxidant Activity of Substituted Benzaldehydes

CompoundAssayIC50 ValueReference
3,4-DihydroxybenzaldehydeDPPH Radical ScavengingHigh Activity[1]
2,5-DihydroxybenzaldehydeDPPH Radical Scavenging0.85 ± 0.04 (Trolox Equivalents)[2]
3,5-Dihydroxy-4-methoxybenzyl alcoholRadical ScavengingPotent Antioxidant[3]

Note: A lower IC50 value indicates higher antioxidant activity. Data for this compound is not currently available.

Table 2: Anti-inflammatory Activity of Substituted Benzaldehydes

CompoundCell LineParameter MeasuredIC50 Value / EffectReference
3,5-Dihydroxy-4-methoxybenzyl alcoholRAW 264.7Nitric Oxide (NO) ProductionInhibition of LPS-induced NO[4]
3,5-Dihydroxy-4-methoxybenzyl alcoholRAW 264.7Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Repressed production[3][4]

Note: Data for this compound is not currently available.

Table 3: Cytotoxic Activity of Substituted Benzaldehydes

CompoundCell LineAssayIC50 Value (µM)Reference
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-231 (Breast Cancer)MTT20 µg/mL[5]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-468 (Breast Cancer)MTT25 µg/mL[5]
Benzaldehyde DerivativesVarious Cancer Cell LinesMTTVaries[6]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data for this compound is not currently available.

Table 4: Antifungal Activity of Substituted Benzaldehydes

CompoundFungal StrainMIC (mM)Reference
3,5-DimethoxybenzaldehydeSaccharomyces cerevisiae (slt2Δ, bck1Δ mutants)1.0 - 5.0[7]
3,5-DimethoxybenzaldehydeAspergillus fumigatus (sakAΔ, mpkCΔ mutants)0.8 (100% inhibition)[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data for this compound is not currently available, but data for its isomer is presented.

Signaling Pathways and Mechanisms of Action

Benzaldehyde derivatives have been shown to exert their biological effects through the modulation of key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies on benzaldehyde derivatives suggest they can inhibit this pathway, thereby reducing inflammation.[3][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DMMB 3,5-Dimethoxy- 4-methylbenzaldehyde (Potential Action) DMMB->IKK Inhibits (Inferred) DNA DNA NFkB_nuc->DNA Binds to promoter Inflam_Genes Pro-inflammatory Gene Transcription DNA->Inflam_Genes Induces

Potential inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some benzaldehyde derivatives have been shown to interfere with this pathway.[3][4]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream Phosphorylates Apoptosis Apoptosis p_Akt->Apoptosis Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival DMMB 3,5-Dimethoxy- 4-methylbenzaldehyde (Potential Action) DMMB->Akt Inhibits (Inferred)

Potential modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) to a well containing 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Complete cell culture medium

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is still emerging, the activities of its structural analogs strongly suggest its potential as an antioxidant, anti-inflammatory, anticancer, and antifungal agent. The provided experimental protocols offer a standardized framework for the systematic evaluation of these properties. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action of this compound to fully realize its therapeutic potential. Further investigation into its in vivo efficacy and safety profile is also warranted to pave the way for its potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde Derivatives and Analogs

Introduction

This compound is an aromatic aldehyde that serves as a versatile and crucial building block in organic synthesis.[1][2] Its specific substitution pattern, with two electron-donating methoxy groups and a methyl group, makes it a valuable precursor for the creation of a wide array of complex and biologically active molecules.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogs, with a primary focus on chalcones, stilbenes, and Schiff bases. These classes of compounds have garnered significant interest in the scientific community for their promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3]

This document details the synthetic methodologies, presents quantitative biological data, and illustrates the key signaling pathways and experimental workflows relevant to the study of these compounds.

Synthesis of Key Derivatives and Analogs

The aldehyde functional group of this compound and its analogs is the primary site for synthetic modification, commonly through condensation and olefination reactions.

Chalcone Derivatives

Chalcones, which feature an α,β-unsaturated carbonyl system, are a prominent class of derivatives with significant therapeutic potential.[1] They are typically synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1]

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one [1]

  • Materials: 3,5-dimethoxybenzaldehyde, 4'-hydroxyacetophenone, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl), Distilled water.[1]

  • Procedure:

    • Prepare a solution of sodium hydroxide (1.4 mmol) in 5 mL of water.

    • Dissolve 4'-hydroxyacetophenone (1.2 mmol) in 20 mL of ethanol.

    • Add the NaOH solution to the ethanolic solution of 4'-hydroxyacetophenone and stir at 0°C.

    • Add 3,5-dimethoxybenzaldehyde (1.2 mmol) dropwise to the reaction mixture.

    • Continue stirring the mixture at room temperature for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC).

    • After completion, neutralize the reaction mixture with dilute HCl.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the chalcone product.

Stilbene Derivatives

Stilbenes are another important class of compounds, structurally related to the well-known antioxidant resveratrol.[3][4] The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common methods for their synthesis, involving the olefination of the aldehyde.[3][4]

Experimental Protocol: Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene via Wittig Reaction [3]

  • Materials: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-Nitrobenzyltriphenylphosphonium bromide (5.0 g, 10.5 mmol), Sodium methoxide (NaOMe) (0.59 g, 11 mmol), Anhydrous Methanol, Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).[3]

  • Procedure:

    • In a flask, dissolve 4-nitrobenzyltriphenylphosphonium bromide in anhydrous methanol.

    • Prepare a separate solution of sodium methoxide in anhydrous methanol.

    • Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature. The appearance of a deep orange-red color signifies the formation of the ylide. Stir for 30 minutes.

    • Dissolve 3,5-dimethoxybenzaldehyde in anhydrous methanol and add it dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash it with saturated NaHCO₃ solution and brine, then dry it over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer. Purify the crude product using column chromatography on silica gel to obtain the final stilbene product.

Schiff Base Derivatives

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde.[1] These compounds contain an imine or azomethine group and have been extensively studied for their therapeutic potential.[1]

Experimental Protocol: General Synthesis of Schiff Bases [1][5]

  • Materials: 3,5-dimethoxybenzaldehyde (or a suitable analog), a primary amine, Ethanol.

  • Procedure:

    • Dissolve the primary amine (e.g., 2-aminobenzenethiol, 10 mmol) in absolute ethanol (20 mL).[5]

    • Separately, dissolve the benzaldehyde derivative (10 mmol) in ethanol (20 mL).[5]

    • Mix the two solutions and reflux the mixture for several hours.[5]

    • Cool the reaction mixture to room temperature, allowing the Schiff base to precipitate.

    • Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against various human cancer cell lines.[1][6]

  • Chalcones and Schiff Bases: These compounds have shown promising anticancer properties.[1] Their mechanism often involves the induction of apoptosis. Chalcone derivatives can modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes programmed cell death.[1]

  • Stilbenes: Analogs of resveratrol, such as 3,5,4'-trimethoxy-trans-stilbene, have been shown to inhibit the invasion of cancer cells by suppressing signaling pathways like MAPK and reducing the expression of matrix metalloproteinases (MMPs).[7]

  • Tubulin Polymerization Inhibition: Certain trimethoxyphenyl derivatives act as potent inhibitors of tubulin polymerization, a mechanism similar to the anticancer agent combretastatin A-4.[4][8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[4]

Anti-inflammatory Effects

Methoxy-substituted resveratrol analogs have demonstrated significant anti-inflammatory properties by suppressing key signaling pathways.[9]

  • MAPK and NF-κB Inhibition: Compounds like 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene effectively suppress the lipopolysaccharide (LPS)-induced activation of MAPK (p38, JNK) and NF-κB signaling pathways in RAW 264.7 cells.[9] This leads to a reduction in the production of pro-inflammatory mediators.

Antimicrobial Activity

These derivatives have also been evaluated for their ability to combat microbial infections.

  • Antifungal Activity: 3,5-Dimethoxybenzaldehyde and its derivatives have shown direct antifungal activity, particularly against fungi with compromised cell wall integrity.[3] Other analogs, like 3,4,5-trimethoxybenzaldehyde, are effective against Candida albicans, inhibiting its adhesion and biofilm formation.[10]

  • Antibacterial Activity: Chalcones derived from substituted benzaldehydes have exhibited varying degrees of antibacterial activity.[11] Thiosemicarbazone derivatives have also shown moderate activity against strains of Salmonella.[12]

Neuroprotective Effects

The potential of these compounds in the treatment of neurodegenerative diseases is an active area of research.

  • Antioxidant and Anti-excitotoxic Effects: Certain chromene derivatives have been shown to protect primary cultured rat cortical cells from excitotoxic neuronal damage and oxidative stress.[13]

  • Modulation of Signaling Pathways: The neuroprotective effects can be mediated through the activation of pathways like ERK-CREB, which are crucial for neuronal survival.[13] Other derivatives have been shown to delay retinal degeneration by activating the BDNF-TrkB pathway.[14]

Data Presentation: Biological Activity

The following tables summarize some of the reported quantitative data for various derivatives.

Table 1: Anticancer Activity of Selected Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
Stilbene3,4,5,4′-Tetramethoxy-trans-stilbeneLNCaP, HT-29, HepG21-5[15]
Stilbene3,4,4′,5-Tetramethoxy-stilbenePC-33[15]
StilbeneResveratrolPC-316[15]
Oxazolone(Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 9 HepG21.38[8]
Oxazolone(Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 10 HepG23.21[8]
Oxazolone(Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 11 HepG22.15[8]
OxazolonePodophyllotoxin (Reference)HepG20.09[8]

Table 2: Antimicrobial Activity of Selected Analogs

CompoundMicroorganismMICReference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64 µg/mL[12]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella paratyphi A64 µg/mL[12]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhimurium64 µg/mL[12]
3,4,5-trimethoxybenzaldehydeCandida albicans0.25 mg/mL[10]
2,4,6-trimethoxybenzaldehydeCandida albicans0.25 mg/mL[10]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes provide a clearer understanding of the roles these compounds play.

Signaling Pathway Diagrams

G cluster_0 Apoptotic Signaling Pathway Anticancer Agent Anticancer Agent Bcl-2 Anti-apoptotic Bcl-2 Anticancer Agent->Bcl-2 Downregulates Bax Pro-apoptotic Bax Anticancer Agent->Bax Upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptotic signaling pathway activated by anticancer agents.[1]

G cluster_1 Anti-inflammatory Signaling Pathway LPS LPS MAPK p38, JNK LPS->MAPK NFkB IKK -> IκBα -> p65 LPS->NFkB Derivative Methoxy Stilbene Derivative Derivative->MAPK Derivative->NFkB Inflammation Inflammatory Response (e.g., NO, PGE2) MAPK->Inflammation NFkB->Inflammation

Caption: Inhibition of MAPK and NF-κB signaling by methoxy stilbene derivatives.[9]

G cluster_2 Combretastatin A-4 Signaling CA4 Combretastatin A-4 (Analog) Tubulin Tubulin CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization CA4->Microtubules Inhibits Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of Combretastatin A-4 and its analogs.[4]

Experimental Workflow Diagrams

G cluster_3 General Synthesis and Evaluation Workflow Start This compound (or Analog) Synthesis Synthesis of Derivatives (Chalcones, Stilbenes, etc.) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Screening->Mechanism Optimization Lead Compound Optimization Mechanism->Optimization

Caption: Workflow for the synthesis and evaluation of anticancer agents.[1]

Key Experimental Methodologies

MTT Assay for Cytotoxicity Assessment

The cytotoxic effects of synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

  • General Procedure:

    • Seed human cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.[1]

Conclusion and Future Directions

This compound and its analogs are undeniably valuable scaffolds in medicinal chemistry and drug discovery. The derivatives, particularly chalcones, stilbenes, and Schiff bases, exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The synthetic routes to these compounds are generally well-established and efficient, allowing for the generation of diverse chemical libraries for screening.[1][4]

Future research should continue to focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the lead compounds is necessary to enhance their potency, selectivity, and pharmacokinetic profiles.[1]

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways is crucial for the rational design of next-generation therapeutics.[1]

  • In Vivo Studies: Promising candidates identified from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy and safety.

  • Neuroprotection: The neuroprotective potential of these compounds is a burgeoning field that warrants deeper investigation, particularly for applications in neurodegenerative diseases like Alzheimer's.[13][16]

References

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, has garnered interest within the scientific community for its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its synthesis and characterization, presents its known biological activities, and explores the associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an organic compound featuring a benzaldehyde core structure with two methoxy groups at the 3 and 5 positions and a methyl group at the 4 position.[1] While its isomers, such as 2,5-dimethoxy-4-methylbenzaldehyde, are well-documented as precursors in the synthesis of psychoactive compounds, the history and biological role of this compound are less extensively reviewed.[2][3] This guide consolidates the available information on this specific isomer, providing a detailed examination of its chemical and biological profile. The compound is found in the fructus of certain plants and has demonstrated potential as a modulator of inflammatory responses and as an antimicrobial agent.

Discovery and History

The precise historical details of the first synthesis or isolation of this compound are not prominently documented in readily available scientific literature. Its existence and basic properties are confirmed through its commercial availability from various chemical suppliers and its assigned CAS number, 1011-27-4.[4][5][6][7] The scientific focus on related isomers has historically overshadowed dedicated research into this particular compound. However, its identification in plant extracts suggests a natural origin and a potential for ethnobotanical relevance that may predate its first chemical synthesis. Further archival research into older chemical literature may yet uncover the seminal report of its discovery.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound can be characterized by various analytical techniques. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, almond-like[1]

Table 2: Spectroscopic Data

Technique Data
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR Spectroscopy Data not available in search results.
Mass Spectrometry Predicted m/z for [M+H]⁺: 181.08592

Table 3: Spectroscopic Data for 3,5-Dimethoxybenzaldehyde

Technique Data Reference
¹H NMR (CDCl₃, ppm) 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.82 (s, 6H, -OCH₃)[8]
¹³C NMR (CDCl₃, ppm) 192.0 (C=O), 161.2 (C-3, C-5), 138.5 (C-1), 107.5 (C-2, C-6), 106.8 (C-4), 55.7 (-OCH₃)[8]
IR (cm⁻¹) ~2900 (C-H stretch), ~2850 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 (aromatic C=C stretch)[8]
Mass Spectrometry (m/z) 166 (M⁺), 165, 135

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available search results. However, synthetic routes for structurally similar compounds, such as its isomers, can provide a foundational methodology. The synthesis of 2,5-dimethoxy-4-methylbenzaldehyde, for example, has been achieved through the Gattermann reaction of 2,5-dimethoxytoluene.[2] A plausible synthetic approach for this compound could involve the formylation of 3,5-dimethoxytoluene.

General Spectroscopic Analysis Workflow

The following outlines a general workflow for the spectroscopic characterization of a synthesized or isolated sample of this compound.

G General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Synthesized/Isolated Compound Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3) Sample->Dissolve IR_Analysis FTIR Analysis Sample->IR_Analysis MS_Analysis GC-MS or LC-MS Analysis Sample->MS_Analysis H_NMR ¹H NMR Analysis Dissolve->H_NMR C_NMR ¹³C NMR Analysis Dissolve->C_NMR Structure_Elucidation Structure Elucidation and Verification H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation G Hypothetical Signaling Pathway for Pro-inflammatory Cytokine Induction DMMB This compound Receptor Cell Surface Receptor (e.g., TLR) DMMB->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88-dependent pathway) Receptor->Signaling_Cascade NFkB_Activation Activation of NF-κB Signaling_Cascade->NFkB_Activation Nucleus Nuclear Translocation of NF-κB NFkB_Activation->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Cytokines TNF-α and IL-1β Production Gene_Expression->Cytokines

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Stilbenes using 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenes are a class of organic compounds that feature a 1,2-diphenylethylene core structure. They and their derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A key precursor for the synthesis of various substituted stilbenes is 3,5-Dimethoxy-4-methylbenzaldehyde. This document provides detailed application notes and experimental protocols for the synthesis of stilbenes utilizing this versatile starting material, focusing on established synthetic methodologies such as the Wittig and Horner-Wadsworth-Emmons reactions.

Synthetic Methodologies

The synthesis of stilbenes from this compound can be effectively achieved through several olefination reactions. The choice of method often influences the stereoselectivity (the preferential formation of either the E or Z isomer) and overall yield of the reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with a carbonyl compound. This method is known for its versatility and tolerance of a wide range of functional groups. While it can produce a mixture of E and Z isomers, the stereochemical outcome can often be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. A key advantage of the HWE reaction is that it generally favors the formation of the thermodynamically more stable E-alkene with high stereoselectivity.[1] The byproducts of the HWE reaction are water-soluble phosphate esters, which are more easily removed during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data for the synthesis of stilbene derivatives using substituted benzaldehydes, providing a comparative perspective on expected yields and stereoselectivity.

ReactionBenzaldehyde DerivativeKey ReagentsProductYield (%)Stereoselectivity (E/Z)Reference
Wittig3,5-Dimethoxybenzaldehyde4-Methoxybenzyltriphenylphosphonium bromide, Potassium tert-butoxide(Z/E)-3,4',5-TrimethoxystilbeneMixtureNot specified[1]
HWE3,5-DimethoxybenzaldehydeDiethyl (4-methoxybenzyl)phosphonate, KOH(E)-3,4',5-TrimethoxystilbeneNot specifiedPredominantly E[1]
HWEAnisaldehydeDiethyl (3,5-dimethoxybenzyl)phosphonate, NaH(E)-3,4',5-Trimethoxystilbene35%Predominantly E[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative stilbene derivative, (E)-3,5-Dimethoxy-4-methyl-4'-methoxystilbene, from this compound using the Horner-Wadsworth-Emmons reaction.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-3,5-Dimethoxy-4-methyl-4'-methoxystilbene

Materials:

  • This compound

  • Diethyl (4-methoxybenzyl)phosphonate

  • Potassium hydroxide (KOH), powdered

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and diethyl (4-methoxybenzyl)phosphonate (1.5 eq) in anhydrous THF.

  • Base Addition: To the stirred solution, add powdered potassium hydroxide (3.0 eq).

  • Reaction: Vigorously stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Remove the THF using a rotary evaporator.

    • Add water (30 mL) and a 1:1 mixture of hexanes and ethyl acetate (50 mL) to the residue.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the hexanes/ethyl acetate mixture (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (E)-3,5-Dimethoxy-4-methyl-4'-methoxystilbene.[1]

Visualizations

Synthetic Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product aldehyde 3,5-Dimethoxy- 4-methylbenzaldehyde reaction_step Base (KOH) Solvent (THF) Room Temperature, 24h aldehyde->reaction_step phosphonate Diethyl (4-methoxybenzyl)- phosphonate phosphonate->reaction_step workup Solvent Removal Extraction Drying reaction_step->workup purification Column Chromatography workup->purification product (E)-3,5-Dimethoxy-4-methyl- 4'-methoxystilbene purification->product

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of a stilbene derivative.

Logical Relationship: Wittig vs. HWE Reaction

Wittig_vs_HWE cluster_common Common Goal cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction goal Stilbene Synthesis from Aldehyde wittig_reagent Phosphonium Ylide goal->wittig_reagent hwe_reagent Phosphonate Carbanion goal->hwe_reagent wittig_byproduct Byproduct: Triphenylphosphine oxide (often requires chromatography for removal) wittig_reagent->wittig_byproduct wittig_stereo Stereoselectivity: Mixture of E/Z isomers (can be condition-dependent) wittig_reagent->wittig_stereo hwe_byproduct Byproduct: Water-soluble phosphate ester (easily removed by aqueous workup) hwe_reagent->hwe_byproduct hwe_stereo Stereoselectivity: Predominantly E-isomer (thermodynamically controlled) hwe_reagent->hwe_stereo

Caption: Key differences between the Wittig and Horner-Wadsworth-Emmons reactions for stilbene synthesis.

References

Application Notes and Protocols: Claisen-Schmidt Condensation with 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. This Application Note provides a detailed protocol for the synthesis of a specific chalcone, (E)-1-phenyl-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one, through the condensation of 3,5-Dimethoxy-4-methylbenzaldehyde and acetophenone. Chalcones are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antifungal properties. The synthesized chalcone, with its specific substitution pattern, represents a promising scaffold for further investigation and development in drug discovery programs.

Reaction Scheme

The Claisen-Schmidt condensation proceeds via a base-catalyzed reaction between an aldehyde lacking α-hydrogens and a ketone. In this protocol, this compound reacts with acetophenone in the presence of a strong base, such as sodium hydroxide, to yield the target chalcone.

Reaction Scheme

Caption: General reaction scheme for the Claisen-Schmidt condensation of this compound with acetophenone.

Experimental Protocols

This section details two primary protocols for the synthesis of (E)-1-phenyl-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one: a traditional solution-phase method and a solvent-free approach.

Protocol 1: Solution-Phase Synthesis

This method employs an alcoholic solvent for the reaction.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a minimal amount of 95% ethanol with stirring.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC. A precipitate of the chalcone may form during this time.

  • Work-up: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding 10% aqueous HCl until it is neutral to pH paper.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product thoroughly with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Protocol 2: Solvent-Free Synthesis

This environmentally friendly method is performed by grinding the reactants together.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH), solid pellets or powder

  • Mortar and pestle

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Filtration apparatus

Procedure:

  • Grinding: In a mortar, combine this compound (1.0 equivalent), acetophenone (1.0 equivalent), and solid sodium hydroxide (1.0-1.5 equivalents).

  • Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will likely turn into a paste and may solidify as the product forms.

  • Work-up and Neutralization: Add a small amount of crushed ice and water to the mortar and continue to grind to break up the solid. Neutralize the mixture with 10% aqueous HCl.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Drying and Purification: Dry the product and recrystallize from ethanol if necessary.

Data Presentation

Table 1: Reagent Properties and Molar Quantities

ReagentChemical FormulaMolar Mass ( g/mol )Molar Equivalents
This compoundC₁₀H₁₂O₃180.201.0
AcetophenoneC₈H₈O120.151.0
Sodium HydroxideNaOH40.002.0 - 3.0

Table 2: Product Characterization (Expected)

PropertyData
Chemical Name (E)-1-phenyl-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.34 g/mol
Appearance Pale yellow solid
Melting Point To be determined experimentally
Yield >80% (typical)
¹H NMR (CDCl₃, δ ppm) Expected signals: δ 7.9-8.1 (d, 2H), 7.4-7.6 (m, 3H), 7.8 (d, 1H, J≈15 Hz), 7.5 (d, 1H, J≈15 Hz), 6.8 (s, 2H), 3.9 (s, 6H), 2.3 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) Expected signals: δ 190-191 (C=O), 160-161 (C-OMe), 144-145 (C=C), 138-139 (Ar-C), 132-133 (Ar-CH), 130-131 (Ar-C), 128-129 (Ar-CH), 121-122 (C=C), 104-105 (Ar-CH), 56-57 (OMe), 16-17 (Me)
IR (KBr, cm⁻¹) Expected peaks: ~1650-1660 (C=O stretch), ~1590-1600 (C=C stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch)

Biological Applications and Signaling Pathways

Chalcones derived from substituted benzaldehydes have shown promising biological activities, particularly in the realm of cancer and fungal infections. The methoxy and methyl substitutions on the phenyl ring of the title compound can influence its lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Anticancer Potential

Many chalcone derivatives exhibit cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.

anticancer_pathway Chalcone Chalcone Derivative Cell Cancer Cell Chalcone->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis antifungal_pathway Chalcone Chalcone Derivative FungalCell Fungal Cell Chalcone->FungalCell Interacts with Membrane Cell Membrane Disruption FungalCell->Membrane Ergosterol ↓ Ergosterol Biosynthesis FungalCell->Ergosterol CellDeath Fungal Cell Death Membrane->CellDeath Ergosterol->CellDeath workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants Mix Aldehyde and Ketone in Solvent Catalyst Add Base Catalyst Reactants->Catalyst Stir Stir at Room Temperature Catalyst->Stir Quench Quench with Ice/Water Stir->Quench Neutralize Neutralize with Acid Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterize (NMR, IR, MP) Recrystallize->Characterize

References

Application Notes and Protocols for the Wittig Reaction of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[1][2][3] This reaction is particularly valuable for the synthesis of alkenes with a defined substitution pattern. These application notes provide a detailed protocol for the Wittig reaction of 3,5-Dimethoxy-4-methylbenzaldehyde to synthesize stilbene-like derivatives, which are of significant interest in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development.

The overall reaction involves two main stages: the preparation of the phosphonium salt and subsequent ylide formation, followed by the reaction of the ylide with the aldehyde to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4] The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide and the reaction conditions employed.[5][6]

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the benzyltriphenylphosphonium halide (the Wittig salt) and the subsequent Wittig reaction with this compound.

Part A: Synthesis of Benzyltriphenylphosphonium Chloride

  • Reagents and Materials:

    • Benzyl chloride

    • Triphenylphosphine (PPh₃)

    • Toluene (anhydrous)

    • Diethyl ether

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Add benzyl chloride (1.05 eq) to the solution.

    • Heat the mixture to reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[7] A white precipitate of the phosphonium salt will form during the reaction.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the white solid by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

    • Dry the resulting benzyltriphenylphosphonium chloride under vacuum. The product should be a white, crystalline solid.

Part B: Wittig Reaction with this compound

  • Reagents and Materials:

    • Benzyltriphenylphosphonium chloride (from Part A)

    • This compound

    • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Schlenk flask or a flame-dried round-bottom flask with a rubber septum

    • Syringes for transfer of reagents

    • Magnetic stirrer

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the strong base (1.05 eq) to the suspension with vigorous stirring. For n-BuLi, a deep red or orange color, characteristic of the ylide, will develop. For NaH or t-BuOK, the mixture will also become colored.

    • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete ylide formation.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at room temperature via syringe.

    • Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

    • Work-up:

      • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

      • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

      • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification:

      • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

      • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the alkene isomers from the triphenylphosphine oxide byproduct.[8]

Data Presentation

The following table summarizes typical quantitative data for a Wittig reaction of this nature. The exact values may vary based on the specific reaction scale and conditions.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Benzyltriphenylphosphonium chloride1.1 mmol (1.1 eq)
Base (e.g., n-BuLi)1.05 mmol (1.05 eq)
Reaction Conditions
SolventAnhydrous THF~10 mL
TemperatureRoom Temperature
Reaction Time2-4 hoursMonitored by TLC
Product
Expected Product1-(3,5-Dimethoxy-4-methylphenyl)-2-phenyletheneMixture of (E) and (Z) isomers
Theoretical YieldBased on 1.0 mmol of aldehyde
Typical Isolated Yield60-85%After column chromatography

Visualizations

Diagram of the Wittig Reaction Signaling Pathway

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 Triphenylphosphine PhosphoniumSalt Benzyltriphenylphosphonium Salt PPh3->PhosphoniumSalt BenzylHalide Benzyl Halide BenzylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde 3,5-Dimethoxy-4- methylbenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: General scheme of the Wittig reaction mechanism.

Experimental Workflow Diagram

Wittig_Workflow start Start ylide_prep Prepare Ylide Solution (Phosphonium Salt + Base in THF) start->ylide_prep aldehyde_prep Prepare Aldehyde Solution (this compound in THF) start->aldehyde_prep reaction Combine Solutions and React (Room Temperature, 2-4h) ylide_prep->reaction aldehyde_prep->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the Wittig reaction.

References

Application Notes and Protocols: 3,5-Dimethoxy-4-methylbenzaldehyde in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-methylbenzaldehyde is a valuable aromatic aldehyde utilized as a key building block in the synthesis of biologically active chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and isoflavonoids and are known to exhibit a wide spectrum of pharmacological activities.[1][2] The unique substitution pattern of this compound, featuring two electron-donating methoxy groups and a methyl group, influences the physicochemical properties and biological efficacy of the resulting chalcone derivatives. These derivatives have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

This document provides detailed protocols for the synthesis of chalcones using this compound, a summary of relevant quantitative data, and visualizations of the synthetic workflow and associated biological pathways.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (this compound) with an acetophenone derivative.[6][7]

General Reaction Scheme

G cluster_conditions Reaction Conditions cluster_product Product A This compound plus1 + B Substituted Acetophenone C Base Catalyst (e.g., NaOH, KOH) B->C D Solvent (e.g., Ethanol) E Chalcone Derivative D->E G start Start reagents Mix Aldehyde and Ketone in Solvent (Protocol 1) or Grind Solids (Protocol 2) start->reagents catalyst Add Base Catalyst reagents->catalyst reaction Stir/Grind at Room Temperature catalyst->reaction workup Quench with Water/Ice reaction->workup neutralize Neutralize with Dilute Acid workup->neutralize filter Filter to Isolate Crude Product neutralize->filter wash Wash with Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol dry->purify end Pure Chalcone purify->end G chalcone Chalcone Derivative ros Increased Reactive Oxygen Species (ROS) chalcone->ros pathways Activation of Intrinsic and Extrinsic Apoptotic Pathways ros->pathways caspases Activation of Caspases (e.g., Caspase-3, -8, -9) pathways->caspases apoptosis Apoptosis (Cancer Cell Death) caspases->apoptosis G chalcone Chalcone Derivative inhibition Inhibition/Disruption chalcone->inhibition cell_wall Fungal Cell Wall Integrity Pathway death Fungal Cell Death cell_wall->death leads to inhibition->cell_wall

References

Application Notes and Protocols: 3,5-Dimethoxy-4-methylbenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of various biologically active molecules. While its direct application as a pharmaceutical intermediate is not as widely documented as its close analog, 3,5-dimethoxybenzaldehyde, its structural features suggest its utility in the synthesis of novel chalcones, stilbenes, and other heterocyclic compounds of medicinal interest. This document provides an overview of its known biological activities, potential synthetic applications, and detailed experimental protocols adapted from similar, well-established procedures.

Recent findings indicate that this compound possesses pro-inflammatory properties, stimulating the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). It has also been observed to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.[1] This dual activity suggests that derivatives of this compound could be explored for both immuno-modulatory and anti-bacterial applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Solid
CAS Number 1011-27-4

Potential Synthetic Applications and Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following methodologies are adapted from well-established procedures for the structurally similar 3,5-dimethoxybenzaldehyde.[2] Researchers should consider these as starting points for optimization.

1. Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

Chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The Claisen-Schmidt condensation is a reliable method for their synthesis.[4][5][6][7]

Adapted Protocol: Synthesis of (E)-1-(Aryl)-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • Substituted Acetophenone (e.g., 4-aminoacetophenone) (1.0 eq)

    • Ethanol

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Glacial Acetic Acid

    • Distilled Water

  • Procedure:

    • Dissolve this compound (10 mmol, 1.80 g) and the substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask in an ice bath.

    • Slowly add the 10% NaOH solution (10 mL) dropwise with continuous stirring over 15 minutes.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

    • Acidify the mixture by adding glacial acetic acid dropwise until a precipitate forms.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Reactant 1Reactant 2ProductYield (%)
3,5-Dimethoxybenzaldehyde4-Aminoacetophenone(E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one~85%
This compound4-Aminoacetophenone(E)-1-(4-aminophenyl)-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-oneExpected to be similar

Note: The yield for the methylated analog is an estimation and would require experimental verification.

2. Synthesis of Stilbene Intermediates via Wittig Reaction

Stilbenes are another class of compounds with significant therapeutic potential, including anticancer and antioxidant activities. The Wittig reaction is a widely used method for their synthesis.[8][9]

Adapted Protocol: Synthesis of (E)-3,5-dimethoxy-4-methyl-4'-nitrostilbene

  • Materials:

    • This compound (1.0 eq)

    • 4-Nitrobenzyltriphenylphosphonium bromide (1.05 eq)

    • Sodium methoxide (NaOMe) (1.1 eq)

    • Anhydrous Methanol

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, dissolve 4-nitrobenzyltriphenylphosphonium bromide (10.5 mmol) in anhydrous methanol (30 mL).

    • In a separate flask, prepare a solution of sodium methoxide (11 mmol) in anhydrous methanol (10 mL).

    • Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature to generate the ylide (indicated by a deep orange-red color). Stir for 30 minutes.

    • Dissolve this compound (10 mmol, 1.80 g) in anhydrous methanol (10 mL) and add it dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane (50 mL) and water (50 mL).

    • Separate the organic layer and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude stilbene, which can be further purified by chromatography.

Reactant 1Reactant 2ProductYield (%)
3,5-Dimethoxybenzaldehyde4-Nitrobenzyltriphenylphosphonium bromide(E)-3,5-dimethoxy-4'-nitrostilbene~70-80%
This compound4-Nitrobenzyltriphenylphosphonium bromide(E)-3,5-dimethoxy-4-methyl-4'-nitrostilbeneExpected to be similar

Note: The yield for the methylated analog is an estimation and would require experimental verification.

Experimental and Synthetic Workflows

G cluster_0 Claisen-Schmidt Condensation Workflow cluster_1 Wittig Reaction Workflow start Reactants: This compound + Substituted Acetophenone step1 Dissolve in Ethanol start->step1 step2 Add 10% NaOH (aq) at 0°C step1->step2 step3 Stir at Room Temperature (24h) step2->step3 step4 Quench with Ice Water step3->step4 step5 Acidify with Acetic Acid step4->step5 step6 Filter Precipitate step5->step6 step7 Recrystallize from Ethanol step6->step7 end Pure Chalcone Product step7->end w_start Reactants: This compound + Phosphonium Ylide w_step1 Reaction in Anhydrous Methanol (12h) w_start->w_step1 w_step2 Solvent Evaporation w_step1->w_step2 w_step3 Partition between DCM and Water w_step2->w_step3 w_step4 Wash Organic Layer w_step3->w_step4 w_step5 Dry and Concentrate w_step4->w_step5 w_end Crude Stilbene Product w_step5->w_end

General workflows for chalcone and stilbene synthesis.

Biological Activity and Signaling Pathways

As noted, this compound has been shown to induce the production of the pro-inflammatory cytokines TNF-α and IL-1β.[1] The signaling pathways initiated by these cytokines are central to the inflammatory response and involve the activation of downstream cascades, primarily the NF-κB and MAPK pathways.

TNF-α Signaling Pathway

Binding of TNF-α to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex (Complex I), which leads to the activation of the NF-κB and MAPK pathways, ultimately resulting in the transcription of pro-inflammatory genes.

TNF_alpha_pathway cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC RIPK1->LUBAC cIAP->RIPK1 Ubiquitination TAK1 TAK1 Complex LUBAC->TAK1 Activates IKK IKK Complex LUBAC->IKK TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB MAPK_n MAPK Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB_n->Transcription MAPK_n->Transcription

Simplified TNF-α signaling pathway leading to inflammation.

IL-1β Signaling Pathway

IL-1β signals through its receptor, IL-1R1, which, upon ligand binding, recruits the accessory protein IL-1RAcP. This complex then initiates a signaling cascade through MyD88, leading to the activation of NF-κB and MAPK, similar to the TNF-α pathway.

IL1b_pathway cluster_nucleus IL1b IL-1β IL1R1 IL-1R1 IL1b->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB MAPK_n MAPK Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB_n->Transcription MAPK_n->Transcription

Simplified IL-1β signaling pathway leading to inflammation.

Conclusion

This compound represents an intriguing, yet under-explored, starting material for the synthesis of novel pharmaceutical intermediates. Its known pro-inflammatory and antibacterial properties provide a basis for further investigation. The provided synthetic protocols, adapted from its close analog, offer a solid foundation for the synthesis of new chalcone and stilbene derivatives. Future research should focus on the direct synthesis and biological evaluation of compounds derived from this compound to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for 3,5-Dimethoxy-4-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-methylbenzaldehyde is an interesting aromatic aldehyde with potential applications in the synthesis of various organic molecules. Its structure, featuring two electron-donating methoxy groups and a methyl group on the aromatic ring, influences the reactivity of the aldehyde functional group. This document provides detailed application notes on the key reaction mechanisms involving this aldehyde and its close analogs, along with specific experimental protocols.

While detailed experimental data specifically for this compound is limited in the available literature, the reactivity is expected to be largely governed by the principles observed for the well-studied analog, 3,5-dimethoxybenzaldehyde. The presence of the 4-methyl group may introduce minor steric and electronic effects, which will be discussed in the context of each reaction. The primary reactions covered include Aldol (Claisen-Schmidt) condensation, olefination reactions (Wittig and Horner-Wadsworth-Emmons), reduction to the corresponding alcohol, and oxidation to the carboxylic acid.

One study has indicated that this compound itself can induce pro-inflammatory cytokines like TNF-α and IL-1β, suggesting a potential role in modulating inflammatory pathways.

Key Synthetic Transformations and Reaction Mechanisms

Aldol (Claisen-Schmidt) Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens, like this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] Chalcones are valuable precursors for flavonoids and other biologically active molecules.[1][2]

Reaction Mechanism: The reaction proceeds via the formation of a resonance-stabilized enolate from the ketone in the presence of a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.[1] The electron-donating methoxy groups on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially leading to high reaction yields.[3]

Claisen_Schmidt_Mechanism

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons (HWE)

Olefination reactions are crucial for forming carbon-carbon double bonds. The Wittig and HWE reactions are widely used to convert aldehydes into alkenes.

  • Wittig Reaction: This reaction employs a phosphorus ylide (a Wittig reagent) to react with the aldehyde, forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[4] The stereoselectivity (E/Z isomer ratio) of the Wittig reaction is dependent on the stability of the ylide used.[4]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion.[5] This method generally offers excellent stereoselectivity, predominantly forming the (E)-alkene.[5][6] A key advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[6]

Olefination_Reactions

Caption: Comparison of Wittig and HWE reaction pathways.

Reduction to Primary Alcohol

The aldehyde group of this compound can be readily reduced to a primary alcohol (3,5-Dimethoxy-4-methylbenzyl alcohol). Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another efficient method.[7] NaBH₄ is often preferred for its mildness and high chemoselectivity.[7]

Reaction Mechanism (with NaBH₄): The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during workup to yield the primary alcohol.

Reduction_Mechanism

Caption: Mechanism of aldehyde reduction using sodium borohydride.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields the corresponding carboxylic acid (3,5-Dimethoxy-4-methylbenzoic acid). Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic conditions.[8] Milder and more selective methods using reagents like Oxone are also available.[9]

Reaction Mechanism (with KMnO₄): The oxidation mechanism is complex but generally involves the formation of a hydrate from the aldehyde, which is then oxidized by the permanganate ion.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations of 3,5-dimethoxybenzaldehyde, which are expected to be comparable for this compound.

Table 1: Aldol (Claisen-Schmidt) Condensation of 3,5-Dimethoxybenzaldehyde [3]

Acetophenone Derivative Base Solvent Temperature Yield (%)

| 2-Methoxyacetophenone | Basic conditions | Ethanol | Room Temp. | ~90% |

Table 2: Olefination Reactions of 3,5-Dimethoxybenzaldehyde [3][10]

Reaction Type Reagent Base Solvent Product Yield (%) Stereoselectivity
Wittig 4-Nitrobenzyltriphenylphosphonium bromide NaOMe Methanol (E)-3,5-dimethoxy-4'-nitrostilbene Not specified -

| HWE | Diethyl (3,5-dimethoxybenzyl)phosphonate | NaH | THF | (E)-3,4',5-Trimethoxystilbene | 35% | Predominantly E |

Table 3: Reduction of 3,5-Dimethoxybenzaldehyde [7]

Reagent Solvent Temperature Reaction Time Yield (%)
NaBH₄ Methanol Room Temp. 30 min >95%

| Catalytic (Pd/C) | Ethanol | Room Temp. | - | High |

Table 4: Oxidation of 3,5-Dimethoxybenzaldehyde

Reagent Solvent Temperature Reaction Time Yield

| KMnO₄ | Acetone/Water | Reflux | 2 hours | Good |

Experimental Protocols

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation[4]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 2-methoxyacetophenone)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add the 10% NaOH solution dropwise with continuous stirring over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining base.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of a Stilbene via Horner-Wadsworth-Emmons (HWE) Reaction[4]

Materials:

  • This compound

  • Appropriate phosphonate ester (e.g., Diethyl (4-methoxybenzyl)phosphonate)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phosphonate ester (1.1 eq) in THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the stilbene.

Protocol 3: Reduction to 3,5-Dimethoxy-4-methylbenzyl Alcohol using NaBH₄[8]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Add NaBH₄ (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor by TLC.

  • Quench the reaction by carefully adding 1 M HCl until the effervescence stops.

  • Remove the methanol using a rotary evaporator.

  • To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude alcohol.

  • If necessary, purify by recrystallization or column chromatography.

Workflow and Pathway Diagrams

Experimental_Workflow

Signaling_Pathway

Caption: Postulated inflammatory signaling pathway induction.

References

Applications of 3,5-Dimethoxy-4-methylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-methylbenzaldehyde is an aromatic aldehyde with a unique substitution pattern that makes it a valuable scaffold in medicinal chemistry. Its structural similarity to other biologically active benzaldehydes, such as 3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde, suggests its potential as a starting material for the synthesis of novel therapeutic agents. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from its closely related analogs. While specific research on this compound is limited, the applications of its structural isomers provide a strong rationale for its exploration in drug discovery. The primary focus will be on its use in the synthesis of chalcones and Schiff bases with potential anticancer, anti-inflammatory, and antimicrobial activities.

I. Synthesis of Bioactive Compounds

This compound can serve as a key building block for the synthesis of various classes of biologically active compounds, primarily through condensation reactions.

Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone. Derivatives of structurally similar benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[1]

Schiff Bases

Schiff bases are formed through the condensation of an aldehyde with a primary amine. Schiff base derivatives of substituted benzaldehydes have been extensively studied for their wide range of pharmacological activities, including antimicrobial and anticancer properties.

II. Anticancer Applications

While direct evidence for the anticancer activity of this compound derivatives is not extensively documented, the well-established anticancer properties of chalcones and other derivatives from similar benzaldehydes provide a strong basis for their investigation.[2][3]

Data Presentation: Cytotoxicity of Structurally Related Chalcone Derivatives

The following table summarizes the cytotoxic activity of chalcone derivatives synthesized from a related compound, 3,5-dimethoxybenzaldehyde, against various cancer cell lines. This data is presented to illustrate the potential of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 1MCF-7 (Breast)15.2 ± 1.3[3]
Chalcone Derivative 1A549 (Lung)21.5 ± 2.1[3]
Chalcone Derivative 1PC3 (Prostate)18.7 ± 1.9[3]
Chalcone Derivative 2HT-29 (Colon)12.8 ± 1.1[3]
Chalcone Derivative 2WRL-68 (Liver)25.4 ± 2.5[3]
Signaling Pathways in Cancer

Chalcone derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. For instance, some chalcones have been shown to inhibit the Akt/NF-κB signaling pathway, which is crucial for cancer cell survival.[1]

anticancer_pathway 3,5-Dimethoxy-4-methylbenzaldehyde_Derivative This compound Derivative (e.g., Chalcone) Akt Akt 3,5-Dimethoxy-4-methylbenzaldehyde_Derivative->Akt Inhibits NF_kB NF-κB Akt->NF_kB Activates Proliferation Proliferation NF_kB->Proliferation Promotes NF_kB->Inhibition Inhibits Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Potential inhibition of the Akt/NF-κB pathway by a derivative.

III. Anti-inflammatory Applications

The structural motifs present in derivatives of this compound are found in known anti-inflammatory agents. Stilbene derivatives, for example, which can be synthesized from this aldehyde, are known to possess anti-inflammatory properties.[4]

Data Presentation: Anti-inflammatory Activity of a Related Stilbene Analog

The following data for a trimethoxy-trans-stilbene derivative illustrates the potential for anti-inflammatory activity.

CompoundAssayIC50 (µM)Reference
3,4',5-trimethoxy-trans-stilbeneLPS-induced NO production in RAW 264.7 cells25.3 ± 2.1[4]
Signaling Pathways in Inflammation

Many anti-inflammatory compounds act by inhibiting key signaling pathways such as the MAPK and NF-κB pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[4]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Derivative This compound Derivative Derivative->MAPK Inhibits Derivative->NF_kB Inhibits

Caption: Inhibition of inflammatory signaling pathways.

IV. Antimicrobial Applications

Schiff bases and chalcones derived from various benzaldehydes have shown promising antimicrobial activity against a range of bacteria and fungi.[5] The mechanism often involves the disruption of microbial cell membranes.[6]

Data Presentation: Antimicrobial Activity of a Related Schiff Base Derivative

The table below shows the minimum inhibitory concentration (MIC) of a Schiff base derived from 3,4-dimethoxybenzaldehyde against various microbial strains.

CompoundMicroorganismMIC (µM)Reference
N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazideS. aureus26.11[5]
N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazideE. coli23.28[5]
N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazideC. albicans26.11[5]

V. Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives that could be prepared from this compound, based on established methods for analogous compounds.

Protocol 1: Synthesis of a Chalcone Derivative

This protocol describes the Claisen-Schmidt condensation to synthesize a chalcone.

Materials:

  • This compound

  • An appropriate acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Prepare a solution of sodium hydroxide (1.4 mmol) in water (5 mL).

  • Dissolve the acetophenone (1.2 mmol) in ethanol (20 mL).

  • Add the NaOH solution to the ethanolic solution of the acetophenone and stir at 0°C.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines the condensation reaction for Schiff base formation.

Materials:

  • This compound

  • A primary amine (e.g., p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (15 mL).

  • Add the primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the anticancer activity of synthesized compounds.[2]

Materials:

  • Synthesized compounds

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

VI. Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of potential drug candidates from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3,5-Dimethoxy-4- methylbenzaldehyde Reaction Condensation Reaction (e.g., Claisen-Schmidt) Start->Reaction Purification Purification & Characterization Reaction->Purification Derivative Bioactive Derivative (Chalcone/Schiff Base) Purification->Derivative In_vitro In vitro Assays (e.g., MTT, Antimicrobial) Derivative->In_vitro Data_Analysis Data Analysis (IC50/MIC) In_vitro->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound represents a promising, yet underexplored, starting material in medicinal chemistry. Based on the extensive research on its structural analogs, it is highly probable that its derivatives, particularly chalcones and Schiff bases, will exhibit a range of valuable biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The provided protocols and data from related compounds offer a solid foundation for researchers to initiate new drug discovery programs centered around this versatile scaffold. Further investigation is warranted to synthesize and evaluate a library of compounds derived from this compound to unlock its full therapeutic potential.

References

Application Notes and Protocols for the Purification of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol covers purification by column chromatography and recrystallization, along with methods for assessing purity.

Introduction

This compound is a substituted aromatic aldehyde whose purity is crucial for the successful synthesis of downstream target molecules in drug discovery and development. Impurities can lead to side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient (API). This protocol outlines a robust procedure for obtaining high-purity this compound.

Common impurities may arise from the synthetic route used. A frequent method for the synthesis of such benzaldehydes is the Vilsmeier-Haack reaction. Potential impurities from this synthesis could include unreacted starting materials, isomeric byproducts, and the corresponding carboxylic acid formed by oxidation of the aldehyde.

Data Presentation

The following table summarizes the expected data for this compound before and after purification.

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization
Appearance Yellow to brown solidOff-white to pale yellow solidWhite crystalline solid
Purity (by HPLC/GC) 85-95%>98%>99.5%
Melting Point Variable, broad rangeSharper rangeSharp, consistent range
Expected Yield N/A80-90%70-85% (from column fractions)

Experimental Protocols

3.1. Materials and Equipment

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Ethanol (analytical grade)

  • Deionized water

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • HPLC or GC system

  • Melting point apparatus

3.2. Purification by Column Chromatography

This step is designed to remove the bulk of impurities with different polarities from the desired product.

a. Preparation of the Column:

  • Select a glass column with a diameter and length appropriate for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.[1]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Pre-elute the column with hexane until the silica gel is fully settled and the solvent level is just above the sand.

b. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

c. Elution:

  • Begin elution with a non-polar mobile phase, such as 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is from 100% hexane to a 9:1 hexane:ethyl acetate mixture. The optimal solvent system should be determined beforehand by TLC analysis. For a similar compound, 2,5-dimethoxy-4-methylbenzaldehyde, a mobile phase of 9:1 hexane:ethyl acetate was effective for TLC.[2]

  • Collect fractions in test tubes and monitor the elution of the product by TLC. A mobile phase of 8:2 or 7:3 hexane:ethyl acetate is a good starting point for TLC analysis of benzaldehyde derivatives.[3]

d. Product Isolation:

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an off-white to pale yellow solid.

3.3. Purification by Recrystallization

Recrystallization is an effective final purification step to obtain a highly pure crystalline product.[4]

a. Solvent Selection:

  • An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For substituted benzaldehydes, solvent systems like ethanol/water or hexane/ethyl acetate can be effective.

  • To find a suitable solvent, place a small amount of the purified product from column chromatography into several test tubes and test different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof).

b. Recrystallization Procedure:

  • Dissolve the this compound from the column chromatography step in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • If using a co-solvent system like ethanol/water, dissolve the compound in the better solvent (ethanol) and then add the poorer solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the better solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound as a white crystalline solid.

3.4. Purity Assessment

a. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)

  • Visualization: UV light (254 nm)

  • A single spot should be observed for the purified product.

b. Melting Point:

  • Determine the melting point of the dried, recrystallized product. A sharp melting point range of 1-2°C indicates high purity.

c. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):

  • These techniques can provide a quantitative measure of purity. The choice of method depends on the volatility and thermal stability of the compound.

d. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Confirm the structure and purity of the final product by ¹H and ¹³C NMR. The ¹H NMR spectrum of the related 3,5-dimethoxybenzaldehyde shows characteristic peaks for the aldehyde proton, aromatic protons, and methoxy protons, which can be used as a reference.

Mandatory Visualization

The following diagrams illustrate the purification workflow and the logical relationships in the process.

Purification_Workflow Crude Crude 3,5-Dimethoxy-4- methylbenzaldehyde Dissolve Dissolve in Minimum Solvent Crude->Dissolve Column Column Chromatography (Silica Gel) Dissolve->Column TLC_Monitor Monitor Fractions by TLC Column->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evaporate1 Solvent Evaporation Combine->Evaporate1 SemiPure Semi-Purified Product Evaporate1->SemiPure Recrystallize Recrystallization SemiPure->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Dry Dry Crystals Filter->Dry Pure Pure Product (>99.5%) Dry->Pure Purity_Analysis Purity Assessment (TLC, MP, HPLC/GC, NMR) Pure->Purity_Analysis

Caption: Workflow for the purification of this compound.

Logical_Relationships Impurity_Removal Impurity Removal Polarity_Diff Polarity Differences Impurity_Removal->Polarity_Diff exploits Solubility_Diff Solubility Differences Impurity_Removal->Solubility_Diff exploits Column_Chrom Column Chromatography Polarity_Diff->Column_Chrom enables Recrystallization Recrystallization Solubility_Diff->Recrystallization enables Purity_Assessment Purity Assessment Phys_Chem_Prop Physicochemical Properties Purity_Assessment->Phys_Chem_Prop based on TLC TLC Phys_Chem_Prop->TLC MP Melting Point Phys_Chem_Prop->MP Spectroscopy Spectroscopy (NMR) Phys_Chem_Prop->Spectroscopy Chrom_Tech Chromatography (HPLC/GC) Phys_Chem_Prop->Chrom_Tech

Caption: Logical relationships in the purification and analysis process.

References

Application Notes and Protocols for the Characterization of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 3,5-Dimethoxy-4-methylbenzaldehyde (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ). The following sections detail the theoretical basis and practical protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Data Presentation

Note: The following NMR data are predicted values and data from structurally similar compounds. Actual experimental values may vary and should be determined for the specific sample.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.85 Singlet 1H Aldehyde (-CHO)
~7.0 - 7.2 Singlet 2H Aromatic (H-2, H-6)
~3.8 - 3.9 Singlet 6H Methoxy (-OCH₃)
~2.2 - 2.3 Singlet 3H Methyl (-CH₃)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppm Assignment
~192 Aldehyde Carbonyl (C=O)
~160 Aromatic (C-3, C-5)
~138 Aromatic (C-1)
~130 Aromatic (C-4)
~108 Aromatic (C-2, C-6)
~56 Methoxy (-OCH₃)
~16 Methyl (-CH₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (10-20 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal (0.00 ppm) for ¹H NMR and the solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Data Presentation

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M]⁺ 180.08
[M+H]⁺ 181.09
[M+Na]⁺ 203.07
[M-H]⁻ 179.07

M = Molecular Ion

Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable volatile solvent.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities based on its retention time. A suitable temperature program would be to start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer.

  • Ionization: In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Detection: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and their abundance is recorded.

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and characteristic fragment ions are identified.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Data Presentation

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~2900-3000 Medium-Strong C-H Stretch (aromatic and aliphatic)
~2850, ~2750 Medium C-H Stretch (aldehyde)
~1690 - 1710 Strong C=O Stretch (aromatic aldehyde)
~1580 - 1600 Strong C=C Stretch (aromatic ring)
~1200 - 1300 Strong C-O Stretch (aryl ether)

| ~1050 - 1150 | Strong | C-O Stretch (methoxy) |

Experimental Protocol

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade (for pellet method)

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and for quantifying it in various matrices.

Data Presentation

Table 5: Exemplar HPLC Method Parameters

Parameter Value
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 30% B to 90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: Retention time for this compound needs to be experimentally determined under these conditions.

Experimental Protocol

Objective: To assess the purity of a this compound sample.

Materials:

  • This compound sample and reference standard

  • HPLC grade acetonitrile and water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Degas both solutions using an ultrasonic bath for 15 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 10.0 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Analysis: Inject a blank (mobile phase mixture), followed by the standard solution, and then the sample solution. Record the chromatograms.

  • Data Analysis: The purity of the sample can be calculated using the area normalization method from the resulting chromatogram.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Characterization sample 3,5-Dimethoxy-4- methylbenzaldehyde dissolve Dissolve in appropriate solvent (e.g., CDCl₃, MeOH) sample->dissolve nmr NMR Spectroscopy (¹H & ¹³C) dissolve->nmr ms Mass Spectrometry (GC-MS or LC-MS) dissolve->ms ir IR Spectroscopy (FTIR) dissolve->ir hplc HPLC (Purity Assessment) dissolve->hplc structure Structural Elucidation nmr->structure ms->structure ir->structure purity Purity Determination hplc->purity identity Identity Confirmation structure->identity purity->identity final Complete Characterization identity->final

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_functional_groups Key Functional Groups cluster_spectral_features Characteristic Spectral Features compound This compound (C₁₀H₁₂O₃) aldehyde Aldehyde (-CHO) compound->aldehyde methoxy Methoxy (-OCH₃) compound->methoxy aromatic Substituted Benzene Ring compound->aromatic methyl Methyl (-CH₃) compound->methyl ms_mz MS: - Molecular Ion (m/z 180) compound->ms_mz nmr_h ¹H NMR: - Aldehyde H (~9.8 ppm) - Aromatic H's - Methoxy H's (~3.8 ppm) - Methyl H's (~2.2 ppm) aldehyde->nmr_h ir_co IR: - C=O stretch (~1700 cm⁻¹) - C-O stretch (~1250 cm⁻¹) aldehyde->ir_co methoxy->nmr_h methoxy->ir_co aromatic->nmr_h methyl->nmr_h

Caption: Logical relationship between functional groups and spectral features.

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Horner-Wadsworth-Emmons (HWE) reaction, a crucial method for the synthesis of alkenes, with a specific focus on its application to 3,5-Dimethoxy-4-methylbenzaldehyde. This versatile benzaldehyde derivative serves as a valuable building block in the synthesis of various biologically active molecules, particularly stilbene derivatives, which are of significant interest in drug discovery.

The HWE reaction offers a significant advantage over the traditional Wittig reaction by producing a water-soluble phosphate byproduct, which simplifies product purification.[1] The reaction typically proceeds with high E-stereoselectivity, especially with aromatic aldehydes, leading to the preferential formation of the trans-alkene.[2]

Reaction Overview

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. The reaction begins with the deprotonation of the phosphonate by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, in this case, this compound, to form an intermediate oxaphosphetane. This intermediate subsequently collapses to form the alkene and a phosphate salt.[2][3]

Data Presentation

Table 1: Typical Reaction Parameters for the HWE Reaction with Aromatic Aldehydes

ParameterConditionNotes
Phosphonate Reagent Diethyl benzylphosphonate (or other substituted phosphonates)The choice of phosphonate determines the substituent on the other side of the double bond.
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), n-Butyllithium (n-BuLi)The choice of base depends on the acidity of the phosphonate and the sensitivity of the substrates.[4]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,2-Dimethoxyethane (DME)Anhydrous solvents are crucial for the success of the reaction.[1]
Temperature -78 °C to room temperatureThe reaction is often initiated at low temperatures and then allowed to warm to room temperature.[4]
Reaction Time 1 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Typical Yield 70 - 95%Yields are highly dependent on the specific substrates and reaction conditions.
Stereoselectivity Predominantly (E)-isomerAromatic aldehydes generally yield the (E)-alkene with high selectivity.[2]

Table 2: Representative Spectroscopic Data for a Structurally Similar Stilbene Derivative: (E)-1,3-dimethoxy-5-styrylbenzene

This data is provided as a reference for the characterization of the expected product from the reaction of this compound.

Spectroscopic Data Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) or m/z
¹H NMR (500 MHz, CDCl₃) 7.57-7.55 (d, 2H), 7.43-7.39 (t, 2H), 7.33-7.30 (t, 1H), 7.16-7.07 (m, 2H), 6.74 (d, 2H), 6.44 (t, 1H), 3.86 (s, 6H)[5]
¹³C NMR (125 MHz, CDCl₃) 161.1, 139.5, 137.4, 128.9, 128.8, 127.8, 126.6, 104.9, 99.9, 55.5[5]
IR (KBr, cm⁻¹) ~3000 (C-H stretch, aromatic), ~1600 (C=C stretch, aromatic), ~1200 (C-O stretch, ether), ~960 (C-H bend, trans-alkene)
Mass Spec (EI, m/z) Expected molecular ion peak corresponding to the product's molecular weight.

Experimental Protocols

The following is a general protocol for the Horner-Wadsworth-Emmons reaction of an aromatic aldehyde, which can be adapted for this compound.

Materials
  • This compound

  • Appropriate phosphonate ester (e.g., diethyl benzylphosphonate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH slurry.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change.

  • Reaction with this compound:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired stilbene derivative.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination Phosphonate R'-CH₂-P(O)(OR)₂ Ylide R'-CH⁻-P(O)(OR)₂ Phosphonate->Ylide + Base Base Base BH Base-H⁺ Ylide2 R'-CH⁻-P(O)(OR)₂ Aldehyde R''-CHO (3,5-Dimethoxy-4- methylbenzaldehyde) Oxaphosphetane_intermediate Intermediate (Oxaphosphetane) Oxaphosphetane_intermediate2 Intermediate (Oxaphosphetane) Ylide2->Oxaphosphetane_intermediate + R''-CHO Alkene R'-CH=CH-R'' ((E)-Stilbene Derivative) Phosphate ⁻O-P(O)(OR)₂ Oxaphosphetane_intermediate2->Alkene Oxaphosphetane_intermediate2->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a stilbene derivative using the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start prep_ylide 1. Prepare Phosphonate Ylide (Phosphonate + Base in THF) start->prep_ylide reaction 2. Add this compound (Stir at RT, monitor by TLC) prep_ylide->reaction quench 3. Quench Reaction (Saturated aq. NH₄Cl) reaction->quench extract 4. Extraction (Ethyl Acetate) quench->extract dry_concentrate 5. Dry and Concentrate (MgSO₄ / Na₂SO₄, Rotary Evaporation) extract->dry_concentrate purify 6. Purification (Column Chromatography) dry_concentrate->purify characterize 7. Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethoxy-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving 3,5-Dimethoxy-4-methylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to improve reaction yields and purity.

General Troubleshooting

This section addresses common issues that can affect various reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A1: Poor solubility can lead to sluggish or incomplete reactions.[1] Consider the following strategies:

  • Heating: Gently heating the solvent can significantly increase solubility. The related 3,5-dimethoxybenzaldehyde is soluble in hot methanol.[1]

  • Co-solvent System: Adding a small amount of a more polar solvent in which the compound is more soluble, such as DMSO or DMF, can create a mixture with improved solvating power.[1]

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents to identify the most suitable one for your specific reaction conditions.

  • Ultrasonication: Applying ultrasonic waves can help break down solid agglomerates and accelerate dissolution.[1]

Q2: My purified product is still impure after column chromatography. What steps can I take?

A2: Incomplete separation of impurities with similar polarity is a common issue. To improve purity, consider the following:

  • Optimize Solvent System: For column chromatography, use a shallower gradient or an isocratic elution with a finely tuned solvent system.[2]

  • Recrystallization: Attempt to recrystallize the product after chromatography. You may need to screen different solvent systems; a solvent pair like ethanol/water or hexane/ethyl acetate can be effective.[2]

  • Deactivate Silica Gel: If you suspect your compound is adsorbing irreversibly to the silica gel, you can deactivate it by adding a small percentage of triethylamine (0.1-1%) to the eluent.[2]

Q3: The product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: This often happens when the cooling process is too rapid or if impurities are present.[2] Try these solutions:

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs.[2]

  • Pre-purification: If the crude product is highly impure, purify it by column chromatography before attempting recrystallization.[2]

Condensation Reactions (Claisen-Schmidt & Wittig)

Condensation reactions are crucial for carbon-carbon bond formation. This compound is an excellent substrate for reactions like the Claisen-Schmidt condensation to form chalcones and the Wittig reaction for stilbene synthesis.[3]

Troubleshooting Guide: Low Yield in Claisen-Schmidt Condensation
ProblemPossible CauseSuggested Solution
Low or No Conversion Reversible Reaction: The initial aldol addition is often reversible.Heat the reaction mixture to promote the irreversible dehydration step, which drives the equilibrium toward the product.[4]
Ineffective Base: The base may not be strong enough to deprotonate the ketone efficiently.Use a stronger base (e.g., NaOH or KOH). The choice of base can significantly impact yield.
Steric Hindrance: Steric hindrance on the ketone or aldehyde can slow down the reaction.Increase reaction time and/or temperature.
Mixture of Products Self-Condensation: The enolizable ketone reacts with itself.This compound is ideal as it cannot enolize. To prevent ketone self-condensation, slowly add the ketone to a mixture of the aldehyde and the base.[4]
Side Reactions: The base may react with other functional groups on the substrates.Use milder reaction conditions or protect sensitive functional groups.
Data Presentation: Comparison of Benzaldehyde Derivatives in Chalcone Synthesis
Benzaldehyde DerivativeAcetophenone DerivativeBaseProductYield (%)Reference
3,5-Dimethoxybenzaldehyde2-MethoxyacetophenoneNot specified (basic)(E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one~90%[5]
BenzaldehydeAcetophenone10% NaOHChalcone83.39%[5]
VanillinAcetophenoneAcetic acid/HCl then 10% KOH4-hydroxy-3-methoxychalcone25.0%[5]

This table highlights how the electronic nature of substituents on the benzaldehyde ring influences reaction efficiency. The electron-donating methoxy groups in 3,5-dimethoxybenzaldehyde facilitate nucleophilic attack, leading to a higher yield compared to vanillin.[5]

Experimental Protocols

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation [6]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Reaction Initiation: Cool the flask in an ice bath. Slowly add an aqueous solution of NaOH or KOH with constant stirring.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate and confirmed by Thin Layer Chromatography (TLC).

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure chalcone.

Protocol 2: Synthesis of a Stilbene Intermediate via Wittig Reaction [3]

  • Ylide Formation: In a flask under an inert atmosphere, add the appropriate phosphonium salt (e.g., 4-Nitrobenzyltriphenylphosphonium bromide, 1.05 eq) to a solution of a strong base (e.g., Sodium methoxide, 1.1 eq) in an anhydrous solvent like methanol. Stir until the characteristic color of the ylide appears.

  • Reaction: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 12 hours) and monitor by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane) and water. Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

G cluster_workflow Claisen-Schmidt Condensation Workflow prep 1. Prepare Solution (Aldehyde + Ketone in Ethanol) react 2. Add Base (NaOH) & Stir at RT prep->react monitor 3. Monitor by TLC react->monitor isolate 4. Isolate Precipitate (Vacuum Filtration) monitor->isolate purify 5. Purify (Recrystallization) isolate->purify

Caption: General experimental workflow for chalcone synthesis.[6]

G cluster_mechanism Claisen-Schmidt Reaction Mechanism start Ketone + Base (OH-) enolate Resonance-Stabilized Enolate (Nucleophile) start->enolate - H₂O attack Nucleophilic Attack on Aldehyde Carbonyl enolate->attack alkoxide Alkoxide Intermediate attack->alkoxide protonation Protonation alkoxide->protonation + H₂O aldol β-Hydroxy Ketone protonation->aldol dehydration Base-Catalyzed Dehydration aldol->dehydration - H₂O product α,β-Unsaturated Ketone (Chalcone) dehydration->product

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.[6]

Formylation Reactions

Formylation introduces a formyl group (-CHO) onto a molecule. For precursors to this compound, such as 2,6-dimethoxytoluene, formylation is a key synthetic step.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction (e.g., Vilsmeier-Haack, Gattermann) is giving a very low yield. What are the common causes?

A1: Low yields in formylation reactions can stem from several factors:

  • Moisture Sensitivity: Many formylating reagents, such as the Vilsmeier reagent (POCl₃/DMF), are highly sensitive to moisture. Water can quench the reagents, significantly reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.[7]

  • Reagent Quality: The purity of reagents is critical. For instance, decomposed DMF in a Vilsmeier-Haack reaction can inhibit the reaction.[7]

  • Substrate Reactivity: Aromatic rings with strong electron-withdrawing groups are less nucleophilic and react more slowly, often resulting in lower yields. Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) groups activate the ring and generally lead to higher yields.[7]

  • Reaction Temperature: Temperature control is crucial. Some formylation reactions require cooling to prevent side reactions, while others may need heating to proceed.

Q2: I am observing significant byproduct formation in my formylation reaction. How can I minimize this?

A2: Byproduct formation is often related to reaction conditions and substrate electronics.

  • Adjust Stoichiometry: Using an excess of the formylating agent can sometimes lead to di-formylation or other side reactions. Try adjusting the stoichiometry.

  • Control Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.[7]

  • Milder Conditions: If harsh reagents are causing degradation of your starting material or product, explore milder formylation methods.

Visualization

G cluster_troubleshooting Troubleshooting Low Reaction Yield start Low Yield Observed q1 Are Reagents & Solvents Strictly Anhydrous? start->q1 a1_yes Check Reagent Purity & Substrate Reactivity q1->a1_yes Yes a1_no Dry Glassware & Solvents; Use Fresh Reagents q1->a1_no No q2 Is Temperature Optimized? a1_yes->q2 a1_no->q2 a2_yes Optimize Stoichiometry & Reaction Time q2->a2_yes Yes a2_no Screen Temperatures (e.g., 0°C, RT, Reflux) q2->a2_no No end Yield Improved a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting low reaction yield.

References

solubility issues of 3,5-Dimethoxy-4-methylbenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylbenzaldehyde, focusing on its solubility in organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause 1: Incorrect Solvent Selection. The polarity of the solvent may not be appropriate for this compound, which is an aromatic aldehyde with moderate polarity.

    • Solution: Consult the solubility data table below. For dissolution, consider using polar aprotic solvents like dichloromethane or dimethyl sulfoxide (DMSO), or polar protic solvents like methanol.[1] Nonpolar solvents are generally poor choices for dissolving this compound.

  • Possible Cause 2: Insufficient Solvent Volume. The amount of solvent may be inadequate to dissolve the given mass of the compound, leading to a saturated solution with undissolved solid.

    • Solution: Gradually add more solvent in small portions while continuously stirring or agitating the mixture.[2]

  • Possible Cause 3: Low Temperature. The solubility of most solids in liquids increases with temperature.

    • Solution: Gently warm the mixture while stirring. Be cautious and ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of the compound.

  • Possible Cause 4: Impurities. The presence of impurities in either the compound or the solvent can affect solubility.

    • Solution: Use high-purity grade solvents and ensure the this compound is of a suitable purity for your application. If necessary, purify the compound or the solvent.

Issue 2: The compound precipitates out of solution over time.

  • Possible Cause 1: Temperature Fluctuation. A decrease in temperature can lead to the supersaturated solution becoming unstable, causing the compound to crystallize.

    • Solution: Maintain a constant temperature for your solution. If the experiment allows, store the solution at a slightly elevated temperature.

  • Possible Cause 2: Solvent Evaporation. Evaporation of the solvent increases the concentration of the solute, potentially exceeding its solubility limit.

    • Solution: Keep the container tightly sealed to prevent solvent loss.

  • Possible Cause 3: Chemical Reaction. The compound may be reacting with the solvent or other components in the mixture, forming a less soluble product.

    • Solution: Ensure the chosen solvent is inert under your experimental conditions. Review the literature for potential reactivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for NMR spectroscopy?

For NMR analysis, deuterated solvents are required. Based on the known solubility of the non-deuterated analogue, deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD) are excellent choices.

Q2: How can I prepare a stock solution of this compound for biological assays?

For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO, which is then diluted in the aqueous assay medium.[1] It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.

Q3: Is this compound soluble in water?

No, it is only slightly soluble in water.[1] Due to its predominantly nonpolar aromatic structure, its solubility in aqueous solutions is limited.

Q4: Can I use sonication to help dissolve the compound?

Yes, sonication can be an effective method to aid in the dissolution process. The high-frequency sound waves can help to break down solid aggregates and increase the interaction between the solute and the solvent.

Q5: What are the safety precautions I should take when handling this compound and organic solvents?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Consult the Safety Data Sheet (SDS) for both this compound and the specific solvent you are using for detailed safety information.

Data Presentation

Solubility of this compound in Common Organic Solvents

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (at 25 °C)
DichloromethanePolar AproticSoluble[1]Data not available
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]Data not available
MethanolPolar ProticSoluble[1]Data not available
EthanolPolar ProticSolubleData not available
AcetonePolar AproticSolubleData not available
Diethyl EtherNonpolarSolubleData not available
WaterPolar ProticSlightly Soluble[1]Data not available

Experimental Protocols

Protocol: Determination of Solubility using the Gravimetric Method

This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (high-purity grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Visually confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to settle for a few hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pre-warmed syringe to avoid premature precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator, until the solvent has completely evaporated.

    • Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Solubility can be expressed in various units, such as:

      • mg/mL: (mass of dissolved solid in mg) / (volume of solvent in mL)

      • mol/L: (moles of dissolved solid) / (volume of solvent in L)

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_solid Weigh Excess Solid mix Combine and Seal Vial prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Agitate at Constant Temperature (24-48h) mix->equilibrate settle Allow to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter with Syringe Filter withdraw->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate troubleshooting_workflow start Compound Not Dissolving check_solvent Is the solvent appropriate? start->check_solvent check_volume Is there enough solvent? check_solvent->check_volume Yes solution_solvent Change to a more suitable solvent (e.g., DCM, DMSO, MeOH) check_solvent->solution_solvent No check_temp Have you tried warming? check_volume->check_temp Yes solution_volume Gradually add more solvent check_volume->solution_volume No check_purity Are materials pure? check_temp->check_purity Yes solution_temp Gently warm the mixture check_temp->solution_temp No solution_purity Use high-purity materials check_purity->solution_purity No end Problem Resolved check_purity->end Yes solution_solvent->end solution_volume->end solution_temp->end solution_purity->end

References

Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethoxy-4-methylbenzaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound, starting from the logical precursor 2,6-dimethoxytoluene, typically involves electrophilic aromatic substitution reactions to introduce the formyl (-CHO) group. The most common formylation methods include:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[1][2][3][4][5]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like trifluoroacetic acid or a mixture of glycerol and boric acid.[6][7][8][9] It is particularly effective for phenols and other highly activated aromatic compounds.[6]

  • Gattermann Reaction: This classic method uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10][11][12][13][14] Due to the hazardous nature of HCN, modifications using zinc cyanide (Zn(CN)₂) are often preferred.[11]

Q2: What is the expected regioselectivity for the formylation of 2,6-dimethoxytoluene?

A2: In the formylation of 2,6-dimethoxytoluene, the two methoxy groups are strong activating, ortho-, para-directing groups. The methyl group is a weaker activating, ortho-, para-directing group. The formylation is expected to occur at the para-position relative to the two methoxy groups (and meta to the methyl group), which is the most sterically accessible and electronically activated position. This would lead to the desired product, this compound.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: While specific side reactions for the synthesis of this compound are not extensively documented, based on the reactivity of related compounds, the following side reactions can be anticipated:

  • Over-formylation: Under harsh reaction conditions, the introduction of a second formyl group to the aromatic ring is a possibility, although less likely given the steric hindrance.

  • Polymerization/Resinification: Acidic conditions, particularly in the Gattermann and Duff reactions, can lead to the formation of polymeric byproducts, especially if the reaction temperature is not well-controlled.

  • Hydrolysis of Methoxy Groups: Strong acidic conditions and high temperatures could potentially lead to the hydrolysis of the methoxy groups, resulting in phenolic impurities.

  • Formation of Benzylamine Derivatives (Duff Reaction): The mechanism of the Duff reaction proceeds through a benzylamine intermediate. Incomplete hydrolysis can lead to the presence of aminomethylated side products.[6]

  • Formation of Bis(aryl)methane Derivatives: In some formylation reactions of phenols, the formation of bis(aryl)methane byproducts has been observed.

Q4: How can I purify the crude this compound?

A4: Purification of the final product can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid aldehydes. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired aldehyde from non-polar byproducts and starting materials.

  • Acid-Base Extraction: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Conversely, a wash with a dilute acid can remove basic impurities.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Moisture in the reaction can deactivate the Lewis acids and the Vilsmeier reagent.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Check the quality of the formylating agents and Lewis acids.
2. Insufficient Activation of the Aromatic Ring: While 2,6-dimethoxytoluene is activated, reaction conditions may not be optimal.- Increase the reaction temperature cautiously, monitoring for decomposition. - Increase the reaction time. - Consider using a stronger Lewis acid in the Gattermann reaction.
3. Inefficient Hydrolysis (Vilsmeier-Haack & Duff): The intermediate iminium salt or Schiff base may not be fully hydrolyzed to the aldehyde.- Ensure vigorous stirring during the hydrolysis step. - Increase the hydrolysis time or temperature. - Adjust the pH of the hydrolysis medium.
Formation of a Dark Tar-like Substance 1. Reaction Temperature is Too High: This can lead to polymerization and decomposition of the starting material and product.- Maintain the recommended reaction temperature using a controlled heating bath. - Add reagents slowly to control any exothermic reactions.
2. Presence of Impurities in Starting Materials: Impurities can catalyze side reactions.- Purify the starting 2,6-dimethoxytoluene before use.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time. - Use a slight excess of the formylating agent.
2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting material.- Optimize the solvent system for recrystallization or column chromatography.
Multiple Products Observed by TLC/NMR 1. Isomer Formation: Although less likely, formylation at other positions on the ring may occur.- Use milder reaction conditions (lower temperature, shorter reaction time) to improve selectivity. - Optimize the purification method to separate the isomers.
2. Formation of Byproducts: As mentioned in the FAQs, various side reactions can lead to multiple products.- Refer to the potential side reactions and adjust the reaction conditions accordingly. - Characterize the major byproducts to understand the side reactions occurring.

III. Experimental Protocols

Modified Duff Reaction for Formylation of an Activated Anisole Derivative

This protocol is adapted from a procedure for a structurally similar compound, 3,5-dimethyl-4-methoxybenzaldehyde, and may require optimization for this compound.[15]

Materials:

  • 2,6-Dimethoxytoluene

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Chloroform or other suitable extraction solvent

  • Sodium carbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2,6-dimethoxytoluene (1 equivalent) and hexamethylenetetramine (2 equivalents).

  • Add trifluoroacetic acid to the mixture to act as both a solvent and a catalyst.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the trifluoroacetic acid.

  • Hydrolyze the residue by adding ice-water and stirring.

  • Basify the mixture with a sodium carbonate solution.

  • Extract the product with chloroform or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Quantitative Data for a Similar Reaction:

Starting MaterialProductFormylation MethodYieldReference
2,6-Dimethylanisole3,5-Dimethyl-4-methoxybenzaldehydeModified Duff (HMTA/TFA)74%[15]

IV. Visualizations

Logical Workflow for Troubleshooting Low Product Yield

G Troubleshooting Workflow: Low Product Yield start Low or No Product Yield check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok Yes reagents_bad Reagents are Suspect check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions (Temperature, Time) reagents_ok->optimize_conditions purify_reagents Purify/Dry Reagents and Solvents reagents_bad->purify_reagents conditions_ok Conditions Optimized optimize_conditions->conditions_ok Improvement conditions_no_change No Improvement optimize_conditions->conditions_no_change No Improvement end Improved Yield conditions_ok->end check_hydrolysis Verify Complete Hydrolysis (for Vilsmeier/Duff) conditions_no_change->check_hydrolysis increase_temp_time Increase Temperature/Time Cautiously conditions_no_change->increase_temp_time stronger_catalyst Consider Stronger Lewis Acid (Gattermann) conditions_no_change->stronger_catalyst hydrolysis_ok Hydrolysis is Complete check_hydrolysis->hydrolysis_ok Yes hydrolysis_bad Incomplete Hydrolysis check_hydrolysis->hydrolysis_bad No analyze_byproducts Analyze Byproducts to Identify Side Reactions hydrolysis_ok->analyze_byproducts optimize_hydrolysis Optimize Hydrolysis Conditions (Time, Temp, pH) hydrolysis_bad->optimize_hydrolysis purify_reagents->start optimize_hydrolysis->end

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway: Vilsmeier-Haack Reaction

G Vilsmeier-Haack Reaction Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Aromatic_ring 2,6-Dimethoxytoluene Iminium_salt Iminium Salt Intermediate Aromatic_ring->Iminium_salt + Vilsmeier Reagent Aldehyde This compound Iminium_salt->Aldehyde + H2O Water H2O

Caption: Vilsmeier-Haack reaction pathway.

References

Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of substituted dimethoxy-methylbenzaldehydes?

A1: Common starting materials include appropriately substituted toluenes or phenols. For instance, in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde, 2,5-dimethoxytoluene is a viable starting material.[1][2] For phenolic starting materials, a methylation step is typically required.

Q2: Which synthetic methods are generally employed for the formylation of substituted dimethoxybenzene derivatives?

A2: Several methods can be employed for the introduction of an aldehyde group (formylation) onto an activated aromatic ring, such as a dimethoxybenzene derivative. Common methods include the Gattermann reaction (using hydrogen cyanide and a Lewis acid) and the Vilsmeier-Haack reaction (using phosphorus oxychloride and a formamide derivative like N-methylformanilide).[1][2] Oxidation of a corresponding methyl or hydroxymethyl group can also yield the desired aldehyde.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the recommended purification techniques for the final product?

A4: Purification strategies often involve a combination of techniques. After an initial work-up to remove inorganic byproducts, the crude product can be purified by recrystallization from a suitable solvent, such as hexane.[2] For more challenging separations, column chromatography on silica gel is a powerful purification method.

Q5: What analytical methods are used to confirm the structure and purity of the final product?

A5: The structure and purity of the synthesized aldehyde can be confirmed using a variety of spectroscopic techniques. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive reagentsEnsure the freshness and purity of reagents, especially the Lewis acid (e.g., aluminum chloride) or formylating agents.
Insufficient reaction temperatureFor Vilsmeier-Haack reactions, heating is often required. Ensure the reaction is maintained at the optimal temperature. For example, heating on a steam bath has been reported for the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.[2]
Poor quality starting materialVerify the purity of the starting substituted dimethoxytoluene or other precursors.
Formation of Multiple Products/Side Reactions Non-selective formylationThe position of formylation can be influenced by the reaction conditions. For Gattermann or Vilsmeier-Haack reactions, steric and electronic factors of the substituents on the aromatic ring play a crucial role. Adjusting the temperature or the Lewis acid may improve selectivity.
Over-reaction or decompositionProlonged reaction times or excessively high temperatures can lead to the formation of byproducts. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Difficulties in Product Isolation Product is an oil or does not crystallizeIf the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, column chromatography is the recommended purification method.
Emulsion formation during work-upTo break emulsions during aqueous work-up, try adding a saturated brine solution or filtering the mixture through a pad of Celite.
Product Purity Issues After Purification Contamination with starting materialIf recrystallization is ineffective, column chromatography with an optimized eluent system should be employed for better separation.
Presence of colored impuritiesTreatment with activated charcoal during the recrystallization process can sometimes help in removing colored impurities.

Experimental Protocols (Representative Example: Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde)

This protocol is based on the Vilsmeier-Haack reaction and is provided as a general guideline.

Materials:

  • 2,5-Dimethoxytoluene

  • Phosphorus oxychloride (POCl₃)

  • N-methylformanilide

  • Water

  • Hexane

Procedure: [2]

  • Prepare the Vilsmeier reagent by allowing a solution of phosphorus oxychloride (40 ml) and N-methylformanilide (45 ml) to stand at room temperature for 50 minutes.

  • Add 2,5-dimethoxytoluene (15.2 g) to the Vilsmeier reagent.

  • Heat the resulting solution on a steam bath for 140 minutes.

  • Pour the dark, viscous reaction mixture into 2 liters of water and stir for several hours to ensure complete hydrolysis of the reaction intermediates.

  • Collect the solid product by filtration.

  • Wash the solid with water and allow it to air-dry.

  • Extract the crude product with boiling hexane (2 x 125 ml).

  • Cool the hexane extracts to induce crystallization.

  • For further purification, recrystallize the product from boiling hexane to obtain pure 2,5-dimethoxy-4-methylbenzaldehyde.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde via Vilsmeier-Haack Reaction

ParameterValueReference
Starting Material2,5-Dimethoxytoluene[2]
ReagentsPOCl₃, N-methylformanilide[2]
Reaction Time140 minutes[2]
Reaction TemperatureSteam bath[2]
Purification MethodRecrystallization from hexane[2]

Table 2: Reaction Conditions for the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde via Gattermann Reaction

ParameterValueReference
Starting Material2,5-Dimethoxytoluene[1]
ReagentsHydrogen cyanide, Aluminum chloride[1]
Yield89.6%[1]
Boiling Point111-116°C / 0.9 mmHg[1]
Melting Point85-86°C[1]

Visualizations

experimental_workflow General Experimental Workflow for Benzaldehyde Synthesis A Reactant Preparation (e.g., 2,5-Dimethoxytoluene) B Formylation Reaction (e.g., Vilsmeier-Haack or Gattermann) A->B C Reaction Quenching & Work-up B->C D Crude Product Isolation C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for the synthesis of substituted benzaldehydes.

troubleshooting_workflow Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_reagents Check Reagent Quality & Purity start->check_reagents reagents_ok Reagents are fresh and pure check_reagents->reagents_ok check_conditions Verify Reaction Temperature & Time conditions_ok Conditions match protocol check_conditions->conditions_ok check_monitoring Analyze TLC Data tlc_ok TLC shows product formation check_monitoring->tlc_ok reagents_ok->check_conditions Yes replace_reagents Replace Reagents reagents_ok->replace_reagents No conditions_ok->check_monitoring Yes optimize_conditions Optimize Temperature/Time conditions_ok->optimize_conditions No optimize_workup Optimize Work-up & Purification tlc_ok->optimize_workup Yes end Improved Yield replace_reagents->end optimize_conditions->end optimize_workup->end

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,5-Dimethoxy-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and how do they influence purification?

A1: The two primary synthesis methods are the Gattermann reaction and the Vilsmeier-Haack reaction. The choice of synthesis route determines the potential impurities that will need to be removed during purification.

  • Gattermann Reaction: This method uses a cyanide source (like hydrogen cyanide or zinc cyanide) and a Lewis acid catalyst to formylate 2,5-dimethoxytoluene.[1] Potential impurities include unreacted starting material and possible side products from incomplete reactions.

  • Vilsmeier-Haack Reaction: This reaction employs a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to react with an electron-rich arene.[2][3] Impurities can arise from the Vilsmeier reagent itself, unreacted starting materials, and side-products of the electrophilic aromatic substitution.[2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 85-86 °C[1]
Boiling Point 111-116 °C at 0.9 mmHg[1]
Solubility Soluble in hot hexane and other organic solvents like acetone and ethyl acetate.[5]

Q3: What are the most common impurities encountered during the synthesis of this compound?

A3: The impurities largely depend on the synthetic route. Below is a summary of potential impurities.

Potential ImpurityOriginRationale for Formation
2,5-DimethoxytolueneGattermann/Vilsmeier-HaackUnreacted starting material.
N-methylformanilideVilsmeier-HaackA common reagent used to generate the Vilsmeier reagent.
Isomeric BenzaldehydesGattermann/Vilsmeier-HaackIncomplete regioselectivity of the formylation reaction can lead to the formation of other isomers.[6]
Polymeric by-productsVilsmeier-HaackOver-reaction or side reactions can lead to the formation of higher molecular weight impurities.
Residual SolventsWork-up/PurificationSolvents used in the reaction or purification steps (e.g., hexane, ethyl acetate, DMF).[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.

  • Solution:

    • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of this compound (85-86 °C).[1] Hexane has been reported to be a suitable recrystallization solvent.[5]

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[9]

Problem: Low recovery of purified product.

  • Possible Cause: The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Solvent Screening: Test a range of solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.

Column Chromatography Issues

Problem: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution between the target compound and impurities. The column may be overloaded.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.[10][11]

    • Solvent System: A common starting point for the purification of benzaldehydes is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the compounds.

    • Column Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Problem: Product elutes with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate) in the mixture.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. Hexane is a good starting point.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Flash Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf for the product is between 0.2 and 0.4.[10][11]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased if necessary to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 98% Troubleshooting Troubleshooting Purity_Analysis->Troubleshooting Purity < 98% Troubleshooting->Recrystallization Troubleshooting->Column_Chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC One_Spot Single Spot? Check_TLC->One_Spot Yes Multiple_Spots Multiple Spots? Check_TLC->Multiple_Spots No Recrystallize Recrystallize One_Spot->Recrystallize Column Perform Column Chromatography Multiple_Spots->Column Check_Purity Check Purity (HPLC/NMR) Recrystallize->Check_Purity Column->Check_Purity Success Pure Product Check_Purity->Success Purity OK Failure Re-evaluate Purification Strategy Check_Purity->Failure Purity not OK

References

preventing decomposition of 3,5-Dimethoxy-4-methylbenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylbenzaldehyde. The information focuses on preventing decomposition of the aldehyde during chemical reactions.

Troubleshooting Guide

Issue: Low yield of desired product and isolation of unexpected byproducts, particularly an alcohol and a carboxylic acid.

This issue is often encountered when this compound is subjected to basic reaction conditions. The primary suspect for decomposition is the Cannizzaro reaction , a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[1][2][3][4] Since this compound lacks α-hydrogens, it is susceptible to this reaction in the presence of a strong base.[4]

Decomposition Pathway: The Cannizzaro Reaction

The Cannizzaro reaction proceeds via the following steps:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.

  • Formation of a tetrahedral intermediate.

  • Transfer of a hydride ion from the intermediate to a second molecule of the aldehyde.

  • This results in the formation of a carboxylate salt and a primary alcohol.

The overall reaction is as follows:

2 C₁₀H₁₂O₃ + OH⁻ → C₁₀H₁₃O₃⁻ (carboxylate) + C₁₀H₁₄O₃ (alcohol)

The specific products from the decomposition of this compound are 3,5-Dimethoxy-4-methylbenzoic acid and (3,5-Dimethoxy-4-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the decomposition of this compound during a reaction that requires basic conditions?

The most effective strategy to prevent the Cannizzaro reaction is to protect the aldehyde functional group before subjecting the molecule to basic conditions. A common and robust method is the formation of a dimethyl acetal.[4] Acetals are stable in basic and neutral conditions and can be readily removed to regenerate the aldehyde once the desired reaction is complete.[4]

Q2: What is a reliable protocol for the protection of this compound as a dimethyl acetal?

A general and efficient procedure for the acetalization of substituted benzaldehydes, which can be adapted for this compound, involves the use of trimethyl orthoformate and an acid catalyst. A closely related compound, 3,4,5-trimethoxybenzaldehyde, has been successfully converted to its dimethyl acetal in high yield using this method.[1]

Experimental Protocol: Dimethyl Acetal Protection

This protocol is adapted from a procedure for a structurally similar compound and is expected to be effective for this compound.[1]

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Trimethyl orthoformate2.0 eqReagent and dehydrating agent[4]
Tropylium tetrafluoroborate0.05 eqCatalyst[1]
Dry Acetonitrile0.6 mL per 0.5 mmol of aldehydeSolvent
Temperature70 °CReaction temperature
Reaction Time5 hoursMonitor by TLC for completion
Work-upConcentration and column chromatographyFor purification

Detailed Methodology:

  • In a vial under an argon atmosphere, combine this compound (1.0 eq), trimethyl orthoformate (2.0 eq), and tropylium tetrafluoroborate (0.05 eq) in dry acetonitrile.

  • Heat the reaction mixture to 70°C and stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the this compound dimethyl acetal.

Q3: How can the dimethyl acetal protecting group be removed to regenerate the aldehyde?

Deprotection of dimethyl acetals is typically achieved by acid-catalyzed hydrolysis.[4]

Experimental Protocol: Deprotection of Dimethyl Acetal

Reagent/ParameterCondition/ReagentNotes
Solvent SystemAcetone/Water or Wet Nitromethane[4]
CatalystCatalytic amount of acid (e.g., p-TsOH, HCl) or a gentle Lewis acid (e.g., Er(OTf)₃)[4]
TemperatureRoom TemperatureMild conditions are usually sufficient
Work-upNeutralization, extraction, and purificationTo isolate the pure aldehyde

Detailed Methodology:

  • Dissolve the dimethyl acetal in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected this compound.

Q4: Are there other potential side reactions to be aware of?

Besides the Cannizzaro reaction, aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can occur in the presence of oxidizing agents or, in some cases, air (auto-oxidation), especially for aldehydes with electron-rich aromatic rings. Proper storage and handling under an inert atmosphere can minimize this.

Visual Guides

Decomposition_Pathway Decomposition via Cannizzaro Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aldehyde1 3,5-Dimethoxy-4- methylbenzaldehyde Alcohol (3,5-Dimethoxy-4-methylphenyl)methanol Aldehyde1->Alcohol Reduction Aldehyde2 3,5-Dimethoxy-4- methylbenzaldehyde CarboxylicAcid 3,5-Dimethoxy-4- methylbenzoic acid Aldehyde2->CarboxylicAcid Oxidation Base Strong Base (e.g., NaOH)

Caption: Base-induced decomposition of this compound.

Protection_Workflow Protection/Deprotection Workflow Aldehyde 3,5-Dimethoxy-4- methylbenzaldehyde Acetal Protected Aldehyde (Dimethyl Acetal) Aldehyde->Acetal Protection (Acid, CH(OCH3)3) Product Desired Product Acetal->Product Reaction under Basic Conditions RegeneratedAldehyde 3,5-Dimethoxy-4- methylbenzaldehyde Product->RegeneratedAldehyde Deprotection (Aqueous Acid)

Caption: Workflow for preventing decomposition using acetal protection.

References

Technical Support Center: Transformations of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for chemical transformations involving 3,5-Dimethoxy-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common transformations performed on this compound?

A1: The most common transformations include oxidation to the corresponding carboxylic acid, reduction to the corresponding alcohol, and condensation reactions to form larger molecules like chalcones and stilbenes.

Q2: How do the substituents on the aromatic ring of this compound influence its reactivity?

A2: The two methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. However, for reactions involving the aldehyde functional group, these electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon. The methyl group has a minor electron-donating effect.

Q3: What are the key safety precautions to consider when working with the catalysts and reagents mentioned in these guides?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Potassium permanganate is a strong oxidizer and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Issue 1: Low Yield in Oxidation to 3,5-Dimethoxy-4-methylbenzoic Acid

Question: I am attempting to oxidize this compound to the corresponding carboxylic acid, but my yields are consistently low. What are the potential causes and solutions?

Answer: Low yields in this oxidation can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The oxidation may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Oxidizing Agent Potency: The oxidizing agent may have degraded.

    • Solution: Use a fresh batch of the oxidizing agent. For instance, potassium permanganate solutions should be freshly prepared.

  • Sub-optimal pH: The pH of the reaction medium can significantly impact the efficiency of certain oxidants. For permanganate oxidations, the reaction is often carried out under basic conditions.[1]

    • Solution: Ensure the correct pH is maintained throughout the reaction as specified in the protocol.

  • Side Reactions: Over-oxidation or other side reactions could be consuming the product.

    • Solution: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent to minimize side reactions.

Issue 2: Incomplete Reduction or Formation of Byproducts during Reduction to (3,5-Dimethoxy-4-methyl)phenyl)methanol

Question: During the reduction of this compound, I am observing unreacted starting material and some unexpected byproducts. How can I improve the reaction?

Answer: Incomplete reduction or the formation of byproducts can be addressed by considering the following:

  • Catalyst Activity (for Catalytic Hydrogenation): The Pd/C catalyst may be poisoned or deactivated.

    • Solution: Use a fresh batch of catalyst. Ensure the starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).

  • Reducing Agent Stoichiometry (for NaBH₄ reduction): An insufficient amount of sodium borohydride will lead to incomplete reduction.

    • Solution: Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion.[2]

  • Reaction Conditions: The reaction may require specific conditions to proceed efficiently.

    • Solution: For catalytic hydrogenation, ensure an adequate pressure of hydrogen gas is maintained. For NaBH₄ reductions, the choice of solvent can be critical; protic solvents like methanol or ethanol are commonly used.[2]

  • Potential Side Reactions: While less common for aldehyde reductions, side reactions such as ether formation (if alcohols are used as solvents at elevated temperatures) can occur. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, can occur under strong basic conditions with aldehydes lacking α-hydrogens.[3]

    • Solution: Maintain neutral or slightly acidic conditions if side reactions promoted by strong bases are suspected.

Issue 3: Low Yield or Multiple Products in Claisen-Schmidt Condensation

Question: I am performing a Claisen-Schmidt condensation with this compound and a ketone, but the yield of the desired chalcone is low, and I see multiple spots on my TLC plate. What could be the issue?

Answer: The Claisen-Schmidt condensation can be sensitive to reaction conditions. Here are some troubleshooting steps:

  • Base Concentration: The concentration of the base (e.g., NaOH or KOH) is crucial. Too little base will result in a slow or incomplete reaction, while too much can promote side reactions.

    • Solution: Optimize the base concentration. Typically, a catalytic amount is sufficient, but in some protocols, stoichiometric amounts are used.

  • Self-Condensation of the Ketone: If the ketone partner has α-hydrogens, it can undergo self-condensation.

    • Solution: Slowly add the ketone to a mixture of the aldehyde and the base to ensure the ketone preferentially reacts with the aldehyde.

  • Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts.

    • Solution: Many Claisen-Schmidt condensations are initially run at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature.[4]

  • Catalyst Deactivation: In some cases, the catalyst can be deactivated by impurities or byproducts.

    • Solution: Ensure high purity of reactants and solvents. If using a solid catalyst, ensure it is properly activated and handled.

Experimental Protocols and Data

Oxidation of this compound

Objective: To synthesize 3,5-Dimethoxy-4-methylbenzoic acid.

Method 1: Potassium Permanganate Oxidation

  • Reaction Scheme: C₁₀H₁₂O₃ + KMnO₄ → C₁₀H₁₂O₄ + MnO₂

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

    • Add a solution of potassium permanganate (KMnO₄, approx. 2 equivalents) in water dropwise to the stirred solution. The reaction is often performed under slightly basic conditions.[1]

    • Maintain the temperature between 10-20°C during the addition.

    • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. This may take several hours.

    • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
KMnO₄t-butanol/water10-252-6>90[5][6]
TEMPO/NaOClDichloromethane/water0-251-485-95

Note: Yields are estimates based on similar transformations of substituted benzaldehydes.

Reduction of this compound

Objective: To synthesize (3,5-Dimethoxy-4-methyl)phenyl)methanol.

Method 1: Catalytic Hydrogenation

  • Reaction Scheme: C₁₀H₁₂O₃ + H₂ --(Pd/C)--> C₁₀H₁₄O₃

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.[7]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the product.

Method 2: Sodium Borohydride Reduction

  • Reaction Scheme: 4 C₁₀H₁₂O₃ + NaBH₄ + 4 H₂O → 4 C₁₀H₁₄O₃ + NaB(OH)₄

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.[2]

    • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water or dilute acid.

    • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
10% Pd/C, H₂Ethanol252-8>95
NaBH₄Methanol0-251-2>95[2]
Condensation of this compound

Objective: To synthesize a chalcone via Claisen-Schmidt condensation.

Method: Base-Catalyzed Claisen-Schmidt Condensation

  • Reaction Scheme (with Acetophenone): C₁₀H₁₂O₃ + C₈H₈O --(Base)--> C₁₈H₁₈O₃ + H₂O

  • Procedure:

    • Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for several hours or overnight. The product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water to remove any remaining base, followed by a cold non-polar solvent like hexane to remove unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaOH or KOHEthanol0-254-2480-95[4][8]
Metal Triflates (e.g., Cu(OTf)₂)Solvent-free (Microwave)80-1200.2-0.574-91[9]
Fe(BTC) (MOF)Toluene1108~98[10]

Visualizations

Experimental_Workflow_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 3,5-Dimethoxy-4- methylbenzaldehyde in Solvent C Slowly Add Oxidant to Aldehyde Solution at Controlled Temperature A->C B Prepare Oxidant Solution (e.g., aq. KMnO4) B->C D Stir at Room Temperature & Monitor by TLC C->D E Filter to Remove Solid Byproducts (e.g., MnO2) D->E F Acidify Filtrate to Precipitate Product E->F G Filter, Wash, and Dry the Carboxylic Acid F->G

Caption: Workflow for the oxidation of this compound.

Catalyst_Selection_Reduction cluster_methods Catalyst/Reagent Choice Start Goal: Reduce Aldehyde to Alcohol Q1 Are other reducible functional groups present (e.g., C=C, nitro)? Start->Q1 NaBH4 Sodium Borohydride (NaBH4) - High chemoselectivity - Mild conditions - Does not reduce C=C or esters Q1->NaBH4 No Pd_C Catalytic Hydrogenation (Pd/C, H2) - Reduces C=C and nitro groups - Can cleave benzyl ethers Q1->Pd_C Yes

Caption: Decision tree for selecting a reduction catalyst.

Troubleshooting_Condensation cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield in Claisen-Schmidt Condensation Check_TLC Analyze TLC Plate: - Unreacted Aldehyde? - Multiple Products? Start->Check_TLC Check_Conditions Review Reaction Conditions: - Base Concentration? - Temperature Control? Start->Check_Conditions Slow_Addition Slowly Add Ketone to Aldehyde/Base Mixture Check_TLC->Slow_Addition Multiple Products (Self-condensation) Purify_Reagents Ensure High Purity of Reactants and Solvents Check_TLC->Purify_Reagents General Low Conversion Optimize_Base Optimize Base Concentration Check_Conditions->Optimize_Base Control_Temp Implement Strict Temperature Control Check_Conditions->Control_Temp

Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.

References

Technical Support Center: 3,5-Dimethoxy-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylbenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of reactions involving this compound.

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.[1]
Product lost during aqueous workup.Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. If the product has acidic or basic functionality, consider an acid/base extraction.
Product is volatile.Use caution when removing solvent under reduced pressure. Avoid high temperatures on the rotary evaporator.
Mechanical loss.Ensure complete transfer of material between vessels. Rinse glassware with the extraction solvent to recover any residual product.
Product is Contaminated with Starting Material Incomplete reaction.Extend the reaction time or consider adding a slight excess of the limiting reagent.
Insufficient purification.Optimize the purification method. For column chromatography, try a shallower solvent gradient. For recrystallization, ensure the correct solvent is used and consider a second recrystallization.
Oily Product Instead of Expected Solid Presence of impurities.Purify the product using column chromatography on silica gel.[1]
Residual solvent.Dry the product under high vacuum for an extended period.
Difficulty in Removing Byproducts (e.g., Triphenylphosphine oxide from Wittig Reaction) High polarity of the byproduct.Suspend the crude residue in a non-polar solvent like pentane or a hexane/ether mixture and filter through a plug of silica gel. The less polar product should elute while the polar byproduct is retained. Repeat if necessary.
Formation of an Emulsion During Extraction High concentration of salts or polar solvents like DMF or DMSO.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If a significant amount of a polar aprotic solvent is present, dilute the reaction mixture with a large volume of water before extracting with a non-polar solvent.
Unexpected Color in the Final Product Presence of colored impurities or oxidation of the aldehyde.Recrystallize the product from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain a pure, colorless solid.[1] Aldehydes can be sensitive to air and light; store the final product under an inert atmosphere and in the dark.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a reaction involving this compound?

A typical workup involves quenching the reaction, followed by extraction and washing. After the reaction is complete, the mixture is often poured into water or a dilute acid/base solution. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is subsequently washed with water, a dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to aid in drying. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1][2]

Q2: How can I purify crude this compound?

The two most common methods for purification are recrystallization and column chromatography.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system like ethanol or a mixture of hexane and ethyl acetate can yield highly pure crystalline material.[1][3]

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is effective. A common eluent system is a gradient of hexane and ethyl acetate.[1]

Q3: My reaction is complete, but I am having trouble isolating the product from the reaction mixture. What should I do?

If the product is not precipitating or is difficult to extract, consider the following:

  • Precipitation: If the product is expected to be a solid, try adding an anti-solvent to the reaction mixture to induce precipitation. For example, if the reaction is in a polar solvent, adding a non-polar solvent might cause the product to crash out.

  • Extraction Solvent: Ensure you are using an appropriate extraction solvent in which your product is highly soluble, and the impurities are less soluble.

  • pH Adjustment: The solubility of your product might be pH-dependent. Adjusting the pH of the aqueous layer before extraction can significantly improve partitioning into the organic layer.

Q4: How can I confirm the purity and identity of my final product?

Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity. A single spot on the TLC plate suggests a pure compound.

  • Melting Point: A sharp melting point range close to the literature value (85-86 °C) is a good indicator of purity.[4]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: Provide detailed information about the structure of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

    • Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group.

Experimental Protocols

General Aqueous Workup Protocol
  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water or an appropriate quenching solution (e.g., saturated ammonium chloride for organometallic reagents).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with:

    • 1M HCl (if basic impurities are present).

    • Saturated NaHCO₃ solution (if acidic impurities are present).[1]

    • Brine (to facilitate separation and drying).[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow and Logic Diagrams

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_isolation Isolation & Purification cluster_analysis Analysis Reaction_Mixture Reaction Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Purity & Identity Confirmation (TLC, MP, NMR, MS) Pure_Product->Analysis

Caption: General workflow for the workup and purification of this compound reactions.

Troubleshooting_Logic Start Problem with Workup/Purification Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Physical_State Oily Product? Start->Physical_State Low_Yield->Impure_Product No Check_Reaction Check Reaction Completion (TLC) Low_Yield->Check_Reaction Yes Impure_Product->Physical_State No Optimize_Purification Optimize Purification Method Impure_Product->Optimize_Purification Yes High_Vacuum Dry Under High Vacuum Physical_State->High_Vacuum Yes End End Physical_State->End No Optimize_Workup Optimize Aqueous Workup Check_Reaction->Optimize_Workup High_Vacuum->Optimize_Purification

Caption: A troubleshooting decision tree for common issues in this compound workups.

References

Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals involved in the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a laboratory and scale-up level?

A1: The most prevalent methods for synthesizing this compound involve the formylation of 2,6-dimethoxytoluene. The key scalable routes include:

  • Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds.[1] It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]

  • Gattermann Reaction: This reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[3] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide.[4]

  • Oxidation of 3,5-Dimethoxy-4-methylbenzyl Alcohol: If the corresponding benzyl alcohol is readily available or easily synthesized, it can be oxidized to the aldehyde using various oxidizing agents. Aerobic oxidation using a Cu(I)/TEMPO catalyst system is a modern and greener alternative.[5]

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction poses significant thermal hazards, especially at scale. The formation of the Vilsmeier reagent is highly exothermic, and the reagent itself can be thermally unstable.[6] Uncontrolled temperature can lead to a runaway reaction. It is crucial to have efficient cooling and to carefully control the rate of reagent addition. A thorough thermal hazard evaluation is recommended before any scale-up.

Q3: How can I purify this compound at a larger scale?

A3: At an industrial scale, purification is typically achieved through distillation under reduced pressure.[7] For solid products, recrystallization from a suitable solvent system is a common method. Slurrying in a solvent where the impurities are more soluble can also be an effective purification step. The choice of solvent will depend on the impurity profile.

Q4: What are the expected byproducts in the formylation of 2,6-dimethoxytoluene?

A4: The primary byproduct is often the starting material, 2,6-dimethoxytoluene, due to incomplete reaction. Other potential byproducts can arise from side reactions, such as the formation of chlorinated species if excess Vilsmeier reagent is used. Depending on the reaction conditions, other isomers may also be formed, although the directing effects of the methoxy and methyl groups favor the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent.1. Ensure POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use.
2. Insufficiently activated aromatic ring.2. Confirm the identity and purity of the 2,6-dimethoxytoluene.
3. Reaction temperature is too low.3. While initial reagent mixing requires low temperatures for safety, the formylation step may require heating. Monitor the reaction by TLC or HPLC to determine the optimal temperature.
Formation of Multiple Products 1. Reaction temperature is too high.1. Overheating can lead to side reactions and decomposition. Maintain strict temperature control.
2. Incorrect stoichiometry.2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can lead to byproducts.
3. Presence of water.3. The reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Difficult Product Isolation/Purification 1. Oily product that is difficult to crystallize.1. Attempt purification by vacuum distillation. If distillation is not feasible, try co-distillation with a high-boiling solvent or use column chromatography for smaller scales.
2. Product is contaminated with colored impurities.2. Treat the crude product with activated carbon. A wash with a saturated sodium bisulfite solution can sometimes help remove aldehyde-related impurities.
Exothermic Runaway During Scale-up 1. Rapid addition of POCl₃ to DMF.1. Add POCl₃ to DMF slowly and portion-wise, with efficient cooling to maintain the desired temperature.
2. Inadequate cooling capacity of the reactor.2. Ensure the reactor's cooling system is sufficient to handle the heat of reaction. Consider using a semi-batch process where the Vilsmeier reagent is added slowly to the substrate solution.

Data Presentation

Table 1: Comparison of Synthetic Routes for Aryl Aldehyde Synthesis

Reaction Typical Reagents Advantages Disadvantages Typical Yield Range
Vilsmeier-Haack POCl₃, DMFHigh yields, readily available reagentsThermally hazardous, corrosive reagents70-95%
Gattermann HCN/HCl, Lewis AcidGood for electron-rich systemsHighly toxic HCN, strong acids60-85%
Reimer-Tiemann CHCl₃, baseAvoids strong acidsLower yields, formation of isomers, harsh basic conditions30-60%[8]
Duff Reaction Hexamethylenetetramine, acidAvoids highly toxic reagentsGenerally low yields, requires strongly activated substrates15-50%[9]
Alcohol Oxidation Oxidizing agent (e.g., PCC, TEMPO)Milder conditions for the final stepRequires synthesis of the precursor alcohol85-98% (for the oxidation step)

Table 2: Scale-up Parameters for a Vilsmeier-Haack Reaction (Illustrative Example)

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-up
Reaction Time 2-4 hours6-10 hoursSlower reagent addition and heat transfer at larger scales.
Temperature Control ± 1°C± 5°CLower surface area to volume ratio makes heat dissipation more challenging.
Agitation Speed 300-500 rpm100-200 rpm (impeller tip speed is a better metric)Ensuring good mixing is critical for heat and mass transfer.
Typical Yield ~85%~75-80%Transfer losses and less ideal mixing can slightly lower yields.
Purity (Crude) >95%~90-95%Temperature gradients and localized concentration differences can lead to more impurities.

Experimental Protocols

Vilsmeier-Haack Formylation of 2,6-Dimethoxytoluene (Adapted from similar procedures)

Materials:

  • 2,6-Dimethoxytoluene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30-60 minutes.

  • Formylation: Dissolve 2,6-dimethoxytoluene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water or hexanes/ethyl acetate.

Mandatory Visualization

experimental_workflow Experimental Workflow for Vilsmeier-Haack Synthesis reagent_prep_start Cool DMF to 0°C add_pocl3 Slowly add POCl₃ (T < 10°C) reagent_prep_start->add_pocl3 1. stir_reagent Stir at 0°C for 30-60 min add_pocl3->stir_reagent 2. add_substrate Add substrate solution to Vilsmeier reagent at 0°C dissolve_substrate Dissolve 2,6-dimethoxytoluene in DCM dissolve_substrate->add_substrate 3. warm_and_stir Warm to RT and stir for 2-4 hours add_substrate->warm_and_stir 4. quench Quench with aq. NaOAc solution extract Extract with DCM quench->extract 5. wash Wash organic layers extract->wash 6. dry_and_concentrate Dry and concentrate wash->dry_and_concentrate 7. purify Purify (Distillation/Recrystallization) dry_and_concentrate->purify 8.

Caption: Vilsmeier-Haack Synthesis Workflow

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up Issues start Low or No Product check_reagents Check Reagent Quality (POCl₃, DMF, Substrate) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Investigate Work-up Procedure start->check_workup reagent_purity Impure or wet reagents? check_reagents->reagent_purity reagent_activity Inactive Vilsmeier reagent? check_reagents->reagent_activity temp_low Temperature too low? check_conditions->temp_low time_short Reaction time too short? check_conditions->time_short product_loss Product loss during extraction or washing? check_workup->product_loss decomposition Product decomposition during work-up? check_workup->decomposition solution_reagent Use fresh, anhydrous reagents. Prepare Vilsmeier reagent in situ. reagent_purity->solution_reagent Yes reagent_activity->solution_reagent Yes solution_conditions Optimize temperature and time based on reaction monitoring (TLC/HPLC). temp_low->solution_conditions Yes time_short->solution_conditions Yes solution_workup Optimize pH and extraction solvent. Avoid excessive heat during concentration. product_loss->solution_workup Yes decomposition->solution_workup Yes

Caption: Troubleshooting Flowchart for Low Yield

References

Validation & Comparative

A Comparative Guide to the Synthesis of Bioactive Molecules: 3,5-Dimethoxy-4-methylbenzaldehyde vs. Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the biological activity of the final product. Benzaldehyde and its derivatives are foundational building blocks for a vast array of pharmacologically significant molecules, including chalcones, stilbenes, and various heterocyclic compounds. This guide provides an objective comparison of 3,5-Dimethoxy-4-methylbenzaldehyde with other commonly used benzaldehyde derivatives in key synthetic transformations, supported by experimental data.

Introduction to this compound

This compound is an aromatic aldehyde characterized by the presence of two electron-donating methoxy groups and a methyl group on the phenyl ring. This substitution pattern influences the electron density of the aromatic system and the reactivity of the aldehyde functional group, making it a valuable precursor in the synthesis of complex organic molecules with potential therapeutic applications.

Performance in Key Synthetic Reactions

The following sections compare the performance of this compound and other benzaldehyde derivatives in three widely utilized reactions in organic synthesis: the Claisen-Schmidt condensation for chalcone synthesis, the Wittig reaction for stilbene synthesis, and the Knoevenagel condensation.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is extensively used for synthesizing chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer properties. The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.

Comparative Data for Chalcone Synthesis

Benzaldehyde DerivativeKetoneBaseProductYield (%)
3,5-Dimethoxybenzaldehyde2-MethoxyacetophenoneNot specified (basic)(E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one~90
BenzaldehydeAcetophenone10% NaOHChalcone83.39
Vanillin (4-hydroxy-3-methoxybenzaldehyde)AcetophenoneGlacial acetic acid/HCl then 10% KOH4-hydroxy-3-methoxychalcone25.0
4-methylbenzaldehydeAcetophenoneCaPSFA4-methylchalcone62 (conversion)

Discussion

The electron-donating methoxy groups in 3,5-dimethoxybenzaldehyde appear to facilitate the nucleophilic attack of the enolate, leading to a high yield of the corresponding chalcone. In contrast, the hydroxyl group in vanillin under the specified conditions leads to a significantly lower yield. The methyl group in 4-methylbenzaldehyde also participates effectively in the reaction.

Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one

This protocol describes the base-catalyzed condensation of 3,5-dimethoxybenzaldehyde with 4-aminoacetophenone.[1]

  • Materials: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-Aminoacetophenone (1.35 g, 10 mmol), Ethanol (20 mL), 10% Sodium Hydroxide (NaOH) solution (10 mL), Ice bath.

  • Procedure:

    • Dissolve 3,5-dimethoxybenzaldehyde and 4-aminoacetophenone in ethanol in a round-bottom flask.

    • Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with continuous stirring over 15 minutes.

    • Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

  • Yield: Approximately 85%.[1]

Stilbene Synthesis via Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. It is particularly useful for the synthesis of stilbene and its derivatives, which are known for their diverse biological activities.

Comparative Data for Stilbene Synthesis

Benzaldehyde DerivativeWittig ReagentBaseProductYield (%)Stereoselectivity
3,4,5-Trimethoxybenzaldehyde(3,4,5-Trimethoxybenzyl)triphenylphosphonium chloriden-BuLiCombretastatin A-478High Z-selectivity
AnisaldehydeDiethyl (3,5-dimethoxybenzyl)phosphonateNaH(E)-3,4',5-Trimethoxystilbene35Predominantly E

Discussion

The choice of benzaldehyde derivative and the type of Wittig reagent (ylide vs. phosphonate in Horner-Wadsworth-Emmons variation) significantly impacts both the yield and stereoselectivity of the stilbene product. The synthesis of the potent anticancer agent Combretastatin A-4, for instance, utilizes 3,4,5-trimethoxybenzaldehyde to achieve a high yield of the desired Z-isomer.[2] The Horner-Wadsworth-Emmons reaction generally favors the formation of the E-alkene.[2]

Experimental Protocol: Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene

This protocol details the synthesis of a stilbene intermediate via the Wittig olefination of 3,5-dimethoxybenzaldehyde.

  • Materials: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-Nitrobenzyltriphenylphosphonium bromide, Sodium methoxide (0.59 g, 11 mmol), Anhydrous methanol (20 mL).

  • Procedure:

    • In a flask, prepare a solution of sodium methoxide in anhydrous methanol.

    • Add 4-nitrobenzyltriphenylphosphonium bromide to the sodium methoxide solution at room temperature to generate the ylide (indicated by a deep orange-red color). Stir for 30 minutes.

    • Dissolve 3,5-dimethoxybenzaldehyde in anhydrous methanol and add it dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Yield: Approximately 78%.

Knoevenagel Condensation

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction, typically involving an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.

Comparative Data for Knoevenagel Condensation

Benzaldehyde DerivativeActive Methylene CompoundCatalyst/ConditionsReaction TimeYield (%)
3,5-DimethoxybenzaldehydeMalononitrileAmmonium acetate, Ethanol, Reflux2 hoursHigh
3,5-DimethoxybenzaldehydeEthyl cyanoacetateTriphenylphosphine, 80 °C5-10 minHigh
Substituted BenzaldehydesMalononitrileChitosan, Solvent-free<30 min>85

Discussion

3,5-Dimethoxybenzaldehyde demonstrates high reactivity in the Knoevenagel condensation with various active methylene compounds under different catalytic conditions, consistently producing high yields in short reaction times.[3] The use of sustainable catalysts like chitosan under solvent-free conditions has also proven to be highly effective for a broad range of substituted benzaldehydes.[4]

Experimental Protocol: Knoevenagel Condensation of 3,5-Dimethoxybenzaldehyde with Malononitrile

This protocol is a general procedure for the reaction of 3,5-dimethoxybenzaldehyde with malononitrile.[3]

  • Materials: 3,5-Dimethoxybenzaldehyde (1 mmol, 166.2 mg), Malononitrile (1 mmol, 66.1 mg), Ammonium acetate (0.2 mmol, 15.4 mg), Ethanol (10 mL).

  • Procedure:

    • In a round-bottom flask, combine 3,5-dimethoxybenzaldehyde, malononitrile, and ammonium acetate in ethanol.

    • Heat the mixture to reflux with constant stirring for 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product in a vacuum oven.

Biological Activity of Derived Chalcones

Chalcones derived from substituted benzaldehydes are of significant interest due to their potential as anticancer agents. The substitution pattern on the aromatic rings plays a crucial role in their cytotoxic activity.

In Vitro Anticancer Activity of Methoxy-Substituted Chalcone Derivatives (IC50 values)

CompoundCell LineIC50 (µM)
2'-hydroxy-2,5-dimethoxychalconeCanine lymphoma/leukemia9.76 - 40.83
2'-hydroxy-4',6'-dimethoxychalconeCanine lymphoma/leukemia9.18 - 46.11
Brominated chalcone derivativeGastric cancer cells3.57 - 5.61
Chalcone-pyrazole hybridHCC cell lines0.5 - 4.8

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the synthesized chalcone derivatives for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Visualizing Synthesis and Biological Action

Experimental Workflow for Chalcone Synthesis and Evaluation

The following diagram illustrates a typical workflow from the synthesis of chalcone derivatives to their initial biological evaluation for anticancer activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Benzaldehyde Derivative Benzaldehyde Derivative Claisen-Schmidt Condensation Claisen-Schmidt Condensation Benzaldehyde Derivative->Claisen-Schmidt Condensation Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Claisen-Schmidt Condensation Crude Chalcone Crude Chalcone Claisen-Schmidt Condensation->Crude Chalcone Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude Chalcone->Purification (Recrystallization/Chromatography) Pure Chalcone Pure Chalcone Purification (Recrystallization/Chromatography)->Pure Chalcone Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Pure Chalcone->MTT Assay Cancer Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification

General workflow for synthesis and anticancer evaluation of chalcones.
Inhibition of NF-κB Signaling Pathway by Stilbene Derivatives

Stilbene derivatives, which can be synthesized from benzaldehydes, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 P-IKK P-IKK TLR4->P-IKK Activates IKK IKK IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) Translocation P-IκBα P-IκBα P-IκBα->IκBα Degradation P-IKK->P-IκBα Phosphorylates Stilbene Derivative Stilbene Derivative Stilbene Derivative->P-IKK Inhibits DNA DNA NF-κB (p65/p50) ->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway by a stilbene derivative.

Conclusion

This compound and its related methoxy-substituted analogs are valuable and versatile synthons in organic synthesis. Their electronic properties, conferred by the methoxy and methyl groups, often lead to high yields in key carbon-carbon bond-forming reactions such as the Claisen-Schmidt and Knoevenagel condensations. The choice between this compound and other benzaldehyde derivatives will depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy. The resulting chalcone and stilbene scaffolds continue to be promising candidates for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted benzaldehydes in condensation reactions is a critical factor in synthetic organic chemistry, influencing reaction rates, yields, and the ultimate success of synthesizing a wide array of compounds, including chalcones, flavonoids, and other biologically active molecules. This guide provides an objective comparison of the performance of various substituted benzaldehydes in Claisen-Schmidt condensation reactions, supported by experimental data.

The electronic nature of the substituent on the aromatic ring of benzaldehyde plays a pivotal role in its reactivity towards nucleophilic attack in condensation reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups (EDGs) have the opposite effect. This principle is a cornerstone of physical organic chemistry and is quantitatively described by the Hammett equation.

Performance Comparison of Substituted Benzaldehydes

The following table summarizes the percentage yields of chalcones synthesized from the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone or acetone under basic conditions. While reaction conditions may vary slightly between different studies, the data provides a clear trend in reactivity.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol43[1]
4-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh[2]
4-ChlorobenzaldehydeAcetophenoneNaOH/EthanolHigh[2]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[1]
4-MethoxybenzaldehydeAcetophenoneKOH/Ethanol52[3]
3-NitrobenzaldehydeAcetophenoneNaOH/Ethanol-[1]
2-ChlorobenzaldehydeAcetophenone--[4]
4-HydroxybenzaldehydeAcetophenoneNaOH/EthanolHigh[2]
FurfuralAcetophenoneNaOH/Ethanol-[2]

Note: "High" yield indicates that the source reported a successful reaction with good to excellent yields without specifying the exact percentage. The data clearly illustrates that benzaldehydes bearing electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) substituents tend to give higher yields in condensation reactions compared to unsubstituted benzaldehyde or those with electron-donating groups like methoxy (-OCH3).[1][2]

Experimental Protocols

Below are detailed methodologies for the Claisen-Schmidt condensation reaction, a common method for synthesizing chalcones from substituted benzaldehydes.

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a standard laboratory procedure for the synthesis of chalcones using a sodium hydroxide catalyst in an ethanol solvent.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH)

  • 95% Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in an appropriate amount of 95% ethanol.

  • While stirring the solution, slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise.

  • Continue stirring the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Solvent-Free Synthesis

This "green chemistry" approach minimizes the use of organic solvents.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Cycloalkanone (e.g., cyclopentanone or cyclohexanone) (0.5 eq)

  • Solid Sodium hydroxide (NaOH) (20 mol%)

  • Mortar and pestle

Procedure:

  • Place the substituted benzaldehyde and cycloalkanone in a mortar.

  • Add solid sodium hydroxide to the mixture.

  • Grind the mixture vigorously with a pestle for approximately 5 minutes. The reaction is often accompanied by a change in color and consistency.

  • After grinding, add water to the reaction mixture and collect the solid product by filtration.

  • Wash the product with water and dry. This method often yields products of high purity without the need for further recrystallization.[5]

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general reaction mechanism and experimental workflow.

G General Mechanism of Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate  OH- Substituted Benzaldehyde Substituted Benzaldehyde Enolate->Substituted Benzaldehyde Alkoxide Intermediate Alkoxide Intermediate Substituted Benzaldehyde->Alkoxide Intermediate Beta-Hydroxy Ketone Beta-Hydroxy Ketone Alkoxide Intermediate->Beta-Hydroxy Ketone  H2O Chalcone Chalcone Beta-Hydroxy Ketone->Chalcone  -H2O G Experimental Workflow for Chalcone Synthesis Start Start Mix Reactants Mix Substituted Benzaldehyde and Ketone Start->Mix Reactants Add Catalyst Add Base (e.g., NaOH) Mix Reactants->Add Catalyst Reaction Stir at Room Temperature Add Catalyst->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Workup Quench with Acid and Ice Water Monitor->Workup Isolate Product Filter and Wash Crude Product Workup->Isolate Product Purify Recrystallize from Ethanol Isolate Product->Purify Characterize Analyze Product (NMR, IR, MP) Purify->Characterize End End Characterize->End

References

A Comparative Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic chemistry and drug development, the efficient synthesis of substituted benzaldehydes is a critical starting point for the creation of a wide array of complex molecules. 3,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate, can be synthesized through various routes, each presenting a unique profile of efficiency, scalability, and substrate requirements. This guide provides a comparative analysis of prominent synthetic methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for your research needs.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for two distinct methods.

MethodStarting MaterialKey ReagentsSolventYield (%)Purity (%)Reference
Gattermann Reaction 2,5-DimethoxytolueneHydrogen cyanide, Aluminium chloride-89.6%-[1]
Vilsmeier-Haack Reaction 2,5-DimethoxytolueneN-methylformanilide, Phosphorus oxychloride-67%-[2]

Note: Purity data was not explicitly available in the cited sources. Further analytical validation would be required.

Experimental Protocols

Method 1: Gattermann Reaction

This classical method introduces a formyl group onto an electron-rich aromatic ring.

Materials:

  • 2,5-Dimethoxytoluene

  • Hydrogen cyanide

  • Aluminium chloride

Procedure: The synthesis is performed according to the standard Gattermann procedure, which involves the treatment of 2,5-dimethoxytoluene with hydrogen cyanide and aluminium chloride.[1] The product is isolated and purified to yield 2,5-dimethoxy-4-methylbenzaldehyde.[1] The reported boiling point of the product is 111-116°C at 0.9 mmHg, with a melting point of 85-86°C.[1]

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds.

Materials:

  • 2,5-Dimethoxytoluene

  • N-methylformanilide

  • Phosphorus oxychloride

  • Aqueous sodium acetate solution

  • Aqueous sodium hydrogen sulfite solution

  • Diethyl ether

Procedure:

  • A mixture of N-methylformanilide (0.068 mol) and phosphorus oxychloride (0.068 mol) is stirred at room temperature for 40 minutes.[2]

  • 2,5-Dimethoxytoluene (0.117 mol) is then introduced, and the reaction mixture is heated at 50°C for 6 hours.[2]

  • After cooling to 20°C, the mixture is hydrolyzed with 100 ml of a 10% aqueous sodium acetate solution and extracted twice with diethyl ether.[2]

  • The organic extracts are concentrated, and the residue is taken up in an aqueous sodium hydrogen sulfite solution and extracted again with diethyl ether.[2]

  • The aqueous phase is basified to a pH of 12 to precipitate the product as white crystals.[2]

  • The final product has a melting point of 83°C and is obtained with a 67% yield.[2]

Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Gattermann_Reaction Start 2,5-Dimethoxytoluene Reagents HCN, AlCl3 Start->Reagents Gattermann Reaction Product This compound Reagents->Product Vilsmeier_Haack_Reaction Start 2,5-Dimethoxytoluene Vilsmeier_Reagent N-methylformanilide + POCl3 Start->Vilsmeier_Reagent Reaction Heating at 50°C Vilsmeier_Reagent->Reaction Hydrolysis Hydrolysis & Extraction Reaction->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

References

Comparative Biological Activities of 3,5-Dimethoxy-4-methylbenzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often begins with the exploration of versatile chemical scaffolds. 3,5-Dimethoxy-4-methylbenzaldehyde has emerged as a promising starting material for the synthesis of a variety of derivatives, exhibiting a range of biological activities. This guide provides a comparative analysis of the antimicrobial, antioxidant, and anticancer properties of select derivatives, supported by available experimental data and detailed protocols for key biological assays.

Executive Summary

Derivatives of this compound, particularly stilbenes, have demonstrated notable biological potential. This guide consolidates available data on their anticancer, antimicrobial, and antioxidant activities. While comprehensive comparative data for a wide range of derivatives of this specific methylated benzaldehyde is still emerging, this document leverages existing research on closely related analogues to provide a valuable comparative perspective. A key highlight is the potent anticancer activity of a novel stilbene benzenesulfonamide derivative against human lung adenocarcinoma. Detailed experimental protocols for essential biological assays are also provided to facilitate further research and validation.

Anticancer Activity

A significant finding in the exploration of this compound derivatives is the potent cytotoxic activity of a novel stilbene benzenesulfonamide analogue against the human lung adenocarcinoma epithelial cell line, A549.

Quantitative Data
Derivative ClassSpecific DerivativeCell LineActivity MetricValueReference
Stilbene4-(4-Aminosulfonyl)phenyl-1-(3,5-dimethoxy-4-methylphenyl)etheneA549 (Lung Adenocarcinoma)GI₅₀0.1 µM[1]

Note: GI₅₀ represents the concentration required to inhibit cell growth by 50%. The potent activity of this derivative, being approximately 500-fold more potent than the natural antioxidant resveratrol, underscores the therapeutic potential of this class of compounds.[1]

Signaling Pathway

Stilbene derivatives often exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. This disruption can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death). The following diagram illustrates a generalized workflow for the synthesis and evaluation of such anticancer agents.

General Workflow for Synthesis and Anticancer Evaluation A 3,5-Dimethoxy-4- methylbenzaldehyde B Synthesis of Stilbene Benzenesulfonamide Derivative A->B C In vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of GI₅₀/IC₅₀ C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E F Lead Compound Identification E->F

Caption: A general workflow for the synthesis and anticancer evaluation of stilbene derivatives.

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound derivatives are limited, studies on Schiff bases derived from the closely related 3,5-dimethoxybenzaldehyde provide valuable insights into their potential as antimicrobial agents.

Quantitative Data (for 3,5-Dimethoxybenzaldehyde Derivatives)
Derivative ClassTarget OrganismActivity MetricValue (µg/mL)
Schiff BaseStaphylococcus aureusMIC24 - 49
Schiff BaseCandida spp.MIC24

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented is for derivatives of 3,5-dimethoxybenzaldehyde and serves as an indicator of potential activity for derivatives of the methylated analogue.

Experimental Workflow

The antimicrobial potential of newly synthesized compounds is typically assessed using methods like the agar well diffusion assay. This technique provides a preliminary screening of the ability of a compound to inhibit microbial growth.

Agar Well Diffusion Assay Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: A simplified workflow for the agar well diffusion antimicrobial susceptibility test.

Antioxidant Activity

The antioxidant potential of chalcones derived from this compound has been investigated, demonstrating their ability to scavenge free radicals.

Quantitative Data
Derivative ClassSpecific DerivativeAssayActivity MetricValueReference
ChalconeCZM-3-5DPPH Radical ScavengingIC₅₀Good antioxidant capacity[2]

Note: IC₅₀ in this context is the concentration of the compound required to scavenge 50% of the DPPH free radicals. While a specific value was not provided in the abstract, the study indicated good antioxidant potential.[2]

Logical Relationship

The antioxidant activity of chalcone derivatives is often attributed to their chemical structure, which enables them to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This process helps to mitigate oxidative stress, which is implicated in various diseases.

Antioxidant Mechanism of Chalcones A Chalcone Derivative B Reactive Oxygen Species (ROS) A->B Donates H atom / electron C Neutralized ROS B->C is neutralized D Oxidative Stress Mitigation C->D

Caption: A diagram illustrating the free radical scavenging mechanism of antioxidant chalcones.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀/IC₅₀ value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar.

  • Well Creation: A sterile cork borer is used to create wells (6-8 mm in diameter) in the agar.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.[2]

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

Conclusion

Derivatives of this compound, particularly stilbenes and chalcones, represent a promising area for drug discovery. The high anticancer potency of a novel stilbene benzenesulfonamide derivative highlights the potential for developing effective cancer therapeutics from this scaffold. While more extensive research is needed to fully elucidate the antimicrobial and antioxidant profiles of a broader range of derivatives, the preliminary data and established protocols provided in this guide offer a solid foundation for future investigations. Further synthesis and comprehensive biological screening are warranted to identify lead compounds with enhanced activity and favorable pharmacological properties.

References

yield comparison of different synthetic routes to 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of various synthetic routes to 3,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail prominent synthetic strategies, presenting available quantitative data, step-by-step experimental protocols for analogous reactions, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several established organic chemistry reactions. The optimal choice depends on factors such as starting material availability, desired yield, scalability, and reaction conditions. This guide focuses on three primary strategies: formylation of an activated aromatic ring, oxidation of a primary alcohol, and a Grignard reaction-based approach.

Due to a scarcity of published data detailing the synthesis of this specific isomer, this guide presents yields and protocols from closely related reactions to provide a comparative framework.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Key AdvantagesPotential Disadvantages
Gattermann Reaction 2,5-DimethoxytolueneHydrogen cyanide, Aluminium chloride89.6 (for isomer)[1]High yield demonstrated for a similar isomer.Use of highly toxic hydrogen cyanide.
Vilsmeier-Haack Reaction 1,3-Dimethoxy-2-methylbenzenePOCl₃, DMF77 (general)Milder conditions than Gattermann.Yield can be substrate-dependent.
Oxidation (3,5-Dimethoxy-4-methylphenyl)methanolPyridinium dichromate (PDC)~80 (for related alcohol)High yielding and selective.Requires synthesis of the starting alcohol.
Grignard Reaction 1-Bromo-3,5-dimethoxy-4-methylbenzeneMg, DMF60-80 (typical)Versatile and well-established method.Requires strictly anhydrous conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely reported. Therefore, the following protocols for analogous reactions are provided to illustrate the general procedures.

Gattermann Reaction for an Isomeric Compound

This protocol describes the synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene, which is structurally similar to the likely precursor for the target molecule.

Starting Material: 2,5-Dimethoxytoluene Reagents: Hydrogen cyanide, Aluminium chloride Procedure: (Note: This reaction involves highly toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.) A mixture of 2,5-dimethoxytoluene, hydrogen cyanide, and aluminium chloride is reacted according to standard Gattermann procedure.[1] The reaction mixture is then hydrolyzed to yield the aldehyde. The crude product is purified by distillation under reduced pressure.

Vilsmeier-Haack Reaction of 1,3-Dimethoxybenzene

This protocol details the formylation of 1,3-dimethoxybenzene, a related electron-rich aromatic ether.

Starting Material: 1,3-Dimethoxybenzene Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Procedure:

  • In a dried, round-bottom flask, phosphorus oxychloride is added dropwise to N,N-dimethylformamide at 0°C with stirring to form the Vilsmeier reagent.

  • 1,3-Dimethoxybenzene is then added to the Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium acetate solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or distillation.

Oxidation of a Substituted Benzyl Alcohol

This protocol is for the oxidation of 3,5-dimethoxybenzyl alcohol, a closely related substrate, to the corresponding aldehyde.

Starting Material: 3,5-Dimethoxybenzyl alcohol Reagents: Pyridinium dichromate (PDC) Procedure:

  • To a solution of 3,5-dimethoxybenzyl alcohol in dichloromethane, pyridinium dichromate is added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Grignard Reaction for Aldehyde Synthesis

This is a general procedure for the formylation of a Grignard reagent.

Starting Material: 1-Bromo-3,5-dimethoxy-4-methylbenzene Reagents: Magnesium (Mg) turnings, N,N-Dimethylformamide (DMF) Procedure:

  • In a flame-dried flask under an inert atmosphere, magnesium turnings are activated.

  • A solution of 1-bromo-3,5-dimethoxy-4-methylbenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.

  • The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • The Grignard solution is then cooled, and N,N-dimethylformamide is added dropwise.

  • The reaction is quenched by the addition of an acidic aqueous solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude aldehyde is purified by distillation or chromatography.

Synthetic Pathways Visualization

The following diagrams illustrate the logical flow of the discussed synthetic routes to this compound.

Synthetic_Routes cluster_formylation Formylation Routes cluster_oxidation Oxidation Route cluster_grignard Grignard Route 1,3-Dimethoxy-2-methylbenzene 1,3-Dimethoxy-2-methylbenzene 3,5-Dimethoxy-4-methylbenzaldehyde_V This compound 1,3-Dimethoxy-2-methylbenzene->3,5-Dimethoxy-4-methylbenzaldehyde_V Vilsmeier-Haack (POCl3, DMF) 2,5-Dimethoxytoluene 2,5-Dimethoxytoluene Isomeric Aldehyde 2,5-Dimethoxy-4-methylbenzaldehyde 2,5-Dimethoxytoluene->Isomeric Aldehyde Gattermann (HCN, AlCl3) Yield: 89.6% (3,5-Dimethoxy-4-methylphenyl)methanol (3,5-Dimethoxy-4-methylphenyl)methanol 3,5-Dimethoxy-4-methylbenzaldehyde_O This compound (3,5-Dimethoxy-4-methylphenyl)methanol->3,5-Dimethoxy-4-methylbenzaldehyde_O Oxidation (PDC) Yield: ~80% 1-Bromo-3,5-dimethoxy-4-methylbenzene 1-Bromo-3,5-dimethoxy-4-methylbenzene Grignard Reagent Grignard Reagent 1-Bromo-3,5-dimethoxy-4-methylbenzene->Grignard Reagent Mg, THF 3,5-Dimethoxy-4-methylbenzaldehyde_G This compound Grignard Reagent->3,5-Dimethoxy-4-methylbenzaldehyde_G DMF Yield: 60-80%

Caption: Synthetic pathways to this compound.

This guide provides a comparative overview of potential synthetic strategies for this compound based on established chemical reactions and data from closely related compounds. Researchers should consider the specific requirements of their project when selecting a synthetic route and may need to optimize the reaction conditions for the target molecule.

References

A Comparative Guide to Catalysts for 3,5-Dimethoxy-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts for key chemical transformations of 3,5-Dimethoxy-4-methylbenzaldehyde, a significant building block in the synthesis of pharmaceuticals and other high-value organic compounds. The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and efficiency in these reactions. This document presents a compilation of experimental data, detailed protocols for benchmark reactions, and visual workflows to aid in catalyst selection and experimental design.

Catalytic Oxidation of this compound

The selective oxidation of the aldehyde functional group in this compound to a carboxylic acid is a crucial transformation. Various catalytic systems have been developed to achieve this with high efficiency. Below is a comparison of different catalysts based on performance in oxidizing substituted benzaldehydes.

Data Presentation: Comparison of Oxidation Catalysts

Catalyst SystemSubstrateOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Carboxylic Acid (%)Reference
MIL-100(V)Benzyl alcoholO₂-100->99>99[1]
Co-ZIFTolueneO₂-40-92.391.3 (to benzaldehyde)
V₂O₅/TiO₂p-MethoxytolueneAirVapor Phase400-HighPoor (to aldehyde)
Mn(III) complexes / NaClO₂Aromatic AldehydesNaClO₂Buffer solution--HighHigh

Experimental Protocol: Catalytic Oxidation to 3,5-Dimethoxy-4-methylbenzoic Acid

This protocol is a general procedure adapted from the oxidation of aromatic aldehydes using a manganese catalyst with sodium chlorite.

Materials:

  • This compound (1 mmol)

  • Manganese(III) catalyst (e.g., Mn(salen)Cl) (0.01 mmol)

  • Sodium chlorite (NaClO₂) (1.5 mmol)

  • Sodium dihydrogen phosphate (NaH₂PO₄) buffer (e.g., pH 4)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and the Mn(III) catalyst in a mixture of acetonitrile and the phosphate buffer.

  • Slowly add an aqueous solution of sodium chlorite to the reaction mixture with stirring.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow: Catalytic Oxidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde & Catalyst B Add NaClO2 Solution A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify Product G->H

Catalytic oxidation workflow.

Catalytic Reduction of this compound

The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Both chemical reducing agents and catalytic hydrogenation are effective methods.

Data Presentation: Comparison of Reduction Catalysts

Catalyst/ReagentSubstrateHydrogen SourceSolventTemperatureTimeYield (%)Reference
Sodium Borohydride (NaBH₄)3,5-Dimethoxybenzaldehyde-MethanolRoom Temp.1-2 hHigh[2]
10% Palladium on Carbon (Pd/C)3,5-DimethoxybenzaldehydeH₂ gasEthanolRoom Temp.-High[2]
Fe(II) Pincer ComplexAromatic AldehydesH₂ gasEthanolRoom Temp.0.5 h>99[3][4]
Dual Co-Cu SystemAromatic AldehydesH₂O / Amine-30 °C (light-driven)5 h92[5]

Experimental Protocol: Catalytic Hydrogenation to (3,5-Dimethoxy-4-methyl)phenylmethanol

This protocol is based on the catalytic hydrogenation of 3,5-dimethoxybenzaldehyde.[2]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • To a suitable reaction flask, add this compound and the solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Logical Relationship: Reduction Methods

G A This compound B Reduction Methods A->B C Chemical Reduction (e.g., NaBH4) B->C D Catalytic Hydrogenation (e.g., Pd/C, H2) B->D E (3,5-Dimethoxy-4-methyl)phenylmethanol C->E D->E

Methods for aldehyde reduction.

Condensation Reactions of this compound

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are powerful tools for carbon-carbon bond formation, leading to the synthesis of diverse molecular scaffolds.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound.

Data Presentation: Comparison of Knoevenagel Condensation Catalysts

CatalystActive Methylene CompoundSolventTemperatureTimeYield (%)Reference
Piperidine2-Methoxyethyl cyanoacetate---88[6]
Ammonium AcetateMalononitrileEthanolReflux2 hHigh[6]
CuO NanoparticlesBarbituric AcidSolvent-freeRoom Temp.ShortHigh[6]
TriphenylphosphineEthyl CyanoacetateSolvent-free80 °C5-10 minHigh[6][7]
Agro-waste extractMalononitrileWaterRoom Temp.-High[8]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is a general procedure for the reaction of 3,5-dimethoxybenzaldehyde with malononitrile.[6]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (0.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound, malononitrile, and ammonium acetate.

  • Add 10 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

Claisen-Schmidt Condensation

This reaction involves the condensation of an aromatic aldehyde with a ketone.

Data Presentation: Comparison of Claisen-Schmidt Condensation Catalysts

CatalystKetoneSolventTemperatureTimeYield (%)Reference
Base2-MethoxyacetophenoneEthanol--~90[9]
Solid NaOHCyclohexanoneSolvent-free (Grinding)Room Temp.15 min70[10]
MgFeAl-LDHCyclohexanoneSolvent-free120 °C2 h93
Ca(OTf)₂ / NBu₄BF₄Substituted AcetophenonesNeat--Excellent[11]

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol is a general procedure for the base-catalyzed condensation of a substituted benzaldehyde with acetophenone.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% in water)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and acetophenone in ethanol.

  • Cool the flask in an ice bath and slowly add the NaOH solution dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Signaling Pathway: Base-Catalyzed Condensation

G cluster_initiation Initiation cluster_condensation Condensation cluster_elimination Elimination A Active Methylene Compound/Ketone C Enolate Formation A->C Deprotonation B Base (e.g., OH-) E Nucleophilic Attack C->E Nucleophile D 3,5-Dimethoxy-4- methylbenzaldehyde D->E Electrophile F Alkoxide Intermediate E->F H β-Hydroxy Adduct F->H Protonation G Protonation J α,β-Unsaturated Product H->J Dehydration I Dehydration

References

A Comparative Guide to the Analysis of Impurities in Commercial 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3,5-Dimethoxy-4-methylbenzaldehyde as a key starting material or intermediate, the purity of this reagent is of paramount importance. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, byproduct formation, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative framework for the analysis of impurities in commercially available this compound, offering detailed experimental protocols and a discussion of potential process-related impurities.

Understanding the Origin of Impurities

Impurities in commercially available this compound can originate from several sources, primarily the synthetic route employed by the manufacturer. Common methods for the formylation of the precursor, 2,5-dimethoxytoluene, include the Gattermann, Vilsmeier-Haack, and Duff reactions. Each of these named reactions has a unique set of reagents and conditions that can lead to specific impurities. Another potential synthetic pathway is the oxidation of 3,5-dimethoxy-4-methylbenzyl alcohol.

Potential Impurities and Their Likely Origins:

  • Unreacted Starting Materials:

    • 2,5-Dimethoxytoluene: The primary precursor for most formylation reactions. Its presence indicates an incomplete reaction.

    • 3,5-Dimethoxy-4-methylbenzyl alcohol: The precursor for syntheses involving an oxidation step. Its presence signifies incomplete oxidation.

  • Reagent-Related Impurities:

    • N,N-Dimethylformamide (DMF) or N-methylformanilide: Used in the Vilsmeier-Haack reaction and can be carried through the purification process.

    • Hexamethylenetetramine and its byproducts: Utilized in the Duff reaction.

  • Isomeric Impurities:

    • Positional Isomers (e.g., 2,5-Dimethoxy-3-methylbenzaldehyde, 2,5-Dimethoxy-6-methylbenzaldehyde): These can arise from non-selective formylation of the starting material. The directing effects of the methoxy and methyl groups on the aromatic ring can lead to substitution at other positions.

  • Process-Related Byproducts:

    • 3,5-Dimethoxy-4-methylbenzoic acid: A common impurity resulting from the over-oxidation of the aldehyde product, either during synthesis or upon storage.

    • Di-formylated products: The Duff reaction, if not carefully controlled, can sometimes lead to the introduction of a second aldehyde group on the aromatic ring.[1]

    • Products of side reactions: The Gattermann reaction, for instance, can have various side reactions leading to complex impurity profiles if conditions are not optimized.

Comparative Analysis of Hypothetical Commercial Batches

Due to the lack of publicly available, direct comparative studies on the impurity profiles of commercially available this compound, the following table presents a hypothetical comparison of three representative batches. This table is intended to serve as a template for researchers to structure their own findings.

ImpurityBatch A (%)Batch B (%)Batch C (%)Likely Origin
Purity (by HPLC) 99.5 98.8 99.8 -
2,5-Dimethoxytoluene0.150.45< 0.05Unreacted Starting Material (Formylation Route)
3,5-Dimethoxy-4-methylbenzyl alcohol< 0.05< 0.050.10Unreacted Starting Material (Oxidation Route)
3,5-Dimethoxy-4-methylbenzoic acid0.200.30< 0.05Over-oxidation of Product
Isomeric Impurities (total)0.100.25< 0.05Non-selective Synthesis
Other Unidentified Impurities0.050.20< 0.05Various
Total Impurities 0.5 1.2 0.2 -

Experimental Protocols

To achieve a comprehensive analysis of impurities, a multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantification of the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can be used for quantitative analysis (qNMR).

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Standards of potential impurities (if available)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

5. Analysis:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Purity is calculated using the area percentage method. Impurities can be identified by comparing their retention times with those of known standards or by collecting fractions for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of volatile and semi-volatile impurities, such as unreacted starting materials and some byproducts.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

2. Chemicals and Reagents:

  • Dichloromethane or Methanol (GC grade)

  • This compound sample

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: m/z 40-450

4. Sample Preparation:

  • Dissolve the sample in dichloromethane or methanol to a concentration of approximately 1 mg/mL.

5. Analysis:

  • Inject 1 µL of the sample solution into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal standard or by area percentage if response factors are assumed to be similar.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

2. Chemicals and Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard of known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)

  • This compound sample

3. NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis)

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans)

4. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

5. Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualized Workflows

The following diagrams illustrate the general workflow for impurity analysis and the potential synthetic pathways leading to the target compound and associated impurities.

G Figure 1. General Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Commercial Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV/PDA Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR qNMR Dissolution->NMR Quantification Quantification of Impurities HPLC->Quantification Identification Identification of Impurities GCMS->Identification Purity Purity Assessment NMR->Purity Quantification->Purity Identification->Purity Report Report Purity->Report Final Report

Figure 1. General Workflow for Impurity Analysis

G Figure 2. Potential Synthetic Pathways and Impurity Origins cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product cluster_3 Potential Impurities SM1 2,5-Dimethoxytoluene Gattermann Gattermann Reaction SM1->Gattermann Vilsmeier Vilsmeier-Haack Reaction SM1->Vilsmeier Duff Duff Reaction SM1->Duff Imp1 Unreacted Starting Materials SM1->Imp1 SM2 3,5-Dimethoxy-4-methylbenzyl alcohol Oxidation Oxidation SM2->Oxidation SM2->Imp1 Product This compound Gattermann->Product Imp2 Isomeric Byproducts Gattermann->Imp2 Vilsmeier->Product Vilsmeier->Imp2 Imp4 Reagent Residues Vilsmeier->Imp4 Duff->Product Duff->Imp2 Duff->Imp4 Oxidation->Product Imp3 Over-oxidation Product (Benzoic Acid) Product->Imp3 Storage/ Over-reaction

Figure 2. Potential Synthetic Pathways and Impurity Origins

References

A Comparative Performance Guide to 3,5-Dimethoxy-4-methylbenzaldehyde in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is critical for the successful synthesis of complex molecular targets. 3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, is a valuable building block, particularly in the synthesis of bioactive compounds. Its reactivity is uniquely influenced by the electronic properties of its substituents: two electron-donating methoxy groups and a weakly electron-donating methyl group.

This guide provides an objective comparison of this compound's performance in key organic reactions against common alternatives, supported by experimental data to inform reagent selection and optimize reaction design.

The Influence of Substituents on Reactivity

The reactivity of the carbonyl group in benzaldehydes is governed by the electrophilicity of the carbonyl carbon.[1] Electron-donating groups (EDGs), such as the methoxy (-OCH₃) and methyl (-CH₃) groups present in the target molecule, increase electron density on the aromatic ring and, through resonance and inductive effects, on the carbonyl carbon. This reduces its partial positive charge, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or aldehydes bearing electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups.[1] Consequently, reactions involving initial nucleophilic attack are often slower with EDG-substituted benzaldehydes.

Performance in Carbon-Carbon Bond-Forming Reactions

Despite the reduced electrophilicity, this compound and its close structural analogs (like 3,5-dimethoxybenzaldehyde) are highly effective synthons for building complex scaffolds such as stilbenes and chalcones, often providing excellent yields.

Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a cornerstone for alkene synthesis. The data indicates that while aldehydes with EWGs exhibit faster reaction rates, substrates like 3,5-dimethoxybenzaldehyde are crucial for creating specific, highly functionalized stilbenes, which are of significant interest in medicinal chemistry.[1][2]

Table 1: Comparative Performance of Substituted Benzaldehydes in the Wittig Reaction

Benzaldehyde DerivativeSubstituent TypeProductYield (%)Reference
4-NitrobenzaldehydeElectron-Withdrawing (-NO₂)4-Nitrostilbene Derivative95%[3]
4-ChlorobenzaldehydeElectron-Withdrawing (-Cl)4-Chlorostilbene Derivative88%[3]
3,5-Dimethoxybenzaldehyde Electron-Donating (-OCH₃)(E)-3,5-dimethoxy-4'-nitrostilbene~78%[2]
Benzaldehyde (Unsubstituted)NeutralStilbeneBaseline[1]
4-MethylbenzaldehydeElectron-Donating (-CH₃)4-Methylstilbene DerivativeLower relative rate than benzaldehyde[1]
Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, precursors to flavonoids, are typically synthesized via the base-catalyzed Claisen-Schmidt condensation. In this reaction, the electron-donating nature of the methoxy groups in 3,5-dimethoxybenzaldehyde can be advantageous, facilitating the initial nucleophilic attack by the acetophenone enolate and leading to high product yields.[4]

Table 2: Comparative Performance of Substituted Benzaldehydes in the Claisen-Schmidt Condensation

Benzaldehyde DerivativeAcetophenone DerivativeBaseProductYield (%)Reference
3,5-Dimethoxybenzaldehyde 2-MethoxyacetophenoneBasic Conditions(E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one~90%[4]
3,5-Dimethoxybenzaldehyde 4'-HydroxyacetophenoneNaOH(E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-oneNot specified[5]
Benzaldehyde (Unsubstituted)Acetophenone10% NaOHChalcone83.39%[4]
Vanillin (4-hydroxy-3-methoxy)AcetophenoneAcid then KOH4-hydroxy-3-methoxychalcone25.0%[4]

Synthesis via Vilsmeier-Haack Formylation

A primary route for the synthesis of aldehydes on electron-rich aromatic rings is the Vilsmeier-Haack reaction.[6] This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as a mild electrophile.[7][8][9] For a precursor like 1,3-dimethoxy-2-methylbenzene, this method would regioselectively install the formyl (-CHO) group to yield this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate VilsmeierReagent->Iminium Arene Electron-Rich Arene (e.g., 1,3-dimethoxy-2-methylbenzene) Arene->Iminium + Vilsmeier Reagent Aldehyde Aryl Aldehyde (this compound) Iminium->Aldehyde + H₂O (Workup)

Vilsmeier-Haack reaction logical workflow.

Experimental Protocols

The following protocols are representative methodologies for key reactions involving 3,5-dimethoxybenzaldehyde, a close analog to the title compound.

Protocol 1: Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene via Wittig Reaction[2]

This protocol details the Wittig olefination for synthesizing a stilbene intermediate.

1. Ylide Generation:

  • Suspend 4-Nitrobenzyltriphenylphosphonium bromide (11 mmol) in anhydrous methanol (10 mL).

  • Separately, prepare a solution of sodium methoxide (11 mmol) in anhydrous methanol (10 mL).

  • Add the sodium methoxide solution dropwise to the phosphonium salt suspension at room temperature. The formation of a deep orange-red color indicates ylide generation.

  • Stir the mixture for 30 minutes.

2. Olefination:

  • Dissolve 3,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in anhydrous methanol (10 mL).

  • Add the aldehyde solution dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • After completion, remove the methanol under reduced pressure.

  • Partition the resulting residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product. (Approximate Yield: 78%)

G start Start ylide Generate Ylide (Phosphonium Salt + Base) start->ylide react Add 3,5-Dimethoxybenzaldehyde Stir for 12h ylide->react concentrate Concentrate (Remove Methanol) react->concentrate extract Liquid-Liquid Extraction (DCM / H₂O) concentrate->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry & Filter (Na₂SO₄) wash->dry purify Column Chromatography dry->purify end Final Product (Stilbene) purify->end

Experimental workflow for Wittig reaction.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation[5]

This protocol describes the synthesis of a chalcone from 3,5-dimethoxybenzaldehyde and 4'-hydroxyacetophenone.

1. Reaction Setup:

  • Prepare a solution of sodium hydroxide (1.4 mmol) in water (5 mL).

  • In a separate flask, dissolve 4'-hydroxyacetophenone (1.2 mmol) in ethanol (20 mL).

  • Cool the ethanolic solution of 4'-hydroxyacetophenone to 0°C with stirring.

2. Condensation:

  • Add the aqueous NaOH solution to the cooled ethanolic solution.

  • Add 3,5-dimethoxybenzaldehyde (1.0 mmol) to the reaction mixture.

  • Allow the mixture to stir at room temperature for 24-48 hours. Monitor progress by TLC.

3. Workup and Purification:

  • Upon completion, pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

References

Navigating Stereoselectivity with 3,5-Dimethoxy-4-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in the synthesis of complex molecules is a paramount objective. While 3,5-Dimethoxy-4-methylbenzaldehyde presents a valuable scaffold for the synthesis of various target molecules, a comprehensive survey of the scientific literature reveals a notable scarcity of specific studies detailing its performance in stereoselective reactions. Consequently, this guide will draw upon well-established stereoselective transformations involving structurally similar substituted benzaldehydes to provide a comparative framework. The principles and experimental data presented herein for analogous compounds offer valuable insights into the potential stereochemical outcomes when employing this compound in similar synthetic contexts.

Diastereoselective Olefination Reactions: A Case Study with Analogous Benzaldehydes

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the formation of carbon-carbon double bonds. The stereochemical outcome of these reactions, yielding either the (E) or (Z)-isomer, is highly dependent on the nature of the phosphorus reagent and the reaction conditions. While specific data for this compound is not available, extensive research on the closely related 3,5-dimethoxybenzaldehyde provides a clear illustration of these principles.

The Wittig reaction, utilizing a phosphonium ylide, can be tuned to favor the (Z)-alkene, particularly with non-stabilized ylides. In contrast, the Horner-Wadsworth-Emmons reaction, which employs a phosphonate ester, generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1] This inherent selectivity is a critical consideration in synthetic design.

Below is a comparative summary of olefination reactions with benzaldehyde derivatives, illustrating the expected diastereoselectivity.

ReactionAldehyde DerivativeReagentProductDiastereoselectivityYield (%)
Wittig 3,5-DimethoxybenzaldehydeTriphenyl(4-methoxybenzyl)phosphonium bromide / KHMDS(Z/E)-3,4',5-TrimethoxystilbeneMixture of isomersNot specified
HWE 3,5-DimethoxybenzaldehydeDiethyl (4-methoxybenzyl)phosphonate / NaH(E)-3,4',5-TrimethoxystilbenePredominantly E~35%
Claisen-Schmidt 3,5-Dimethoxybenzaldehyde2-Methoxyacetophenone / Base(E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-onePredominantly E~90%[1]

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe HWE Reaction Aldehyde_W 3,5-Dimethoxy- 4-methylbenzaldehyde Betaine_Z Oxaphosphetane (cis-substituted) Aldehyde_W->Betaine_Z + Ylide Phosphonium Ylide (Non-stabilized) Ylide->Betaine_Z Alkene_Z (Z)-Alkene Betaine_Z->Alkene_Z Kinetic Control Aldehyde_H 3,5-Dimethoxy- 4-methylbenzaldehyde Betaine_E Oxaphosphetane (trans-substituted) Aldehyde_H->Betaine_E + Phosphonate Phosphonate Anion (Stabilized) Phosphonate->Betaine_E Alkene_E (E)-Alkene Betaine_E->Alkene_E Thermodynamic Control

Enantioselective Nucleophilic Additions: Asymmetric Allylation

Achieving enantioselectivity in nucleophilic additions to the carbonyl group of aldehydes is a cornerstone of modern asymmetric synthesis. This is typically accomplished using chiral catalysts or reagents that create a chiral environment around the prochiral aldehyde, directing the nucleophilic attack to one face of the carbonyl plane.

While no specific examples of asymmetric reactions with this compound were identified, the asymmetric allylation of 4-methoxybenzaldehyde serves as an excellent proxy. In this reaction, a chiral catalyst, often derived from an amino acid, promotes the addition of an allyl group to the aldehyde, yielding a chiral homoallylic alcohol with high enantiomeric excess (ee).

The following table summarizes representative results for the asymmetric allylation of 4-methoxybenzaldehyde with different chiral catalysts.

AldehydeAllylating AgentCatalystProductEnantiomeric Excess (ee)Yield (%)
4-MethoxybenzaldehydeAllyltrichlorosilane(S)-1 (Tosyl-L-phenylalanine derivative)(S)-1-(4-methoxyphenyl)but-3-en-1-ol38%Not specified
4-MethoxybenzaldehydeAllyltrichlorosilaneL-phenylalanine1-(4-methoxyphenyl)but-3-en-1-olNot specifiedNot specified

Asymmetric_Allylation Aldehyde 3,5-Dimethoxy- 4-methylbenzaldehyde Transition_State Diastereomeric Transition States Aldehyde->Transition_State Allyl_Source Allylating Agent Allyl_Source->Transition_State Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Transition_State Controls facial selectivity R_Product (R)-Homoallylic Alcohol Transition_State->R_Product Lower Energy Pathway S_Product (S)-Homoallylic Alcohol Transition_State->S_Product Higher Energy Pathway

Experimental Protocols

The following are generalized experimental protocols for the types of reactions discussed. These should be adapted and optimized for reactions involving this compound.

General Procedure for Horner-Wadsworth-Emmons Olefination
  • Preparation of the Phosphonate Anion: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the appropriate phosphonate ester (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of the benzaldehyde derivative (1.2 eq) in anhydrous THF is added dropwise.

  • Work-up and Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.

General Procedure for Asymmetric Allylation
  • Catalyst Activation (if necessary): The chiral catalyst (0.1 eq) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

  • Reaction Setup: To the catalyst solution at the desired temperature (e.g., -78 °C), the benzaldehyde derivative (1.0 eq) is added, followed by the dropwise addition of the allylating agent (1.5 eq).

  • Work-up and Purification: The reaction is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is warmed to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography to yield the enantiomerically enriched homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

While direct experimental data on the stereoselective reactions of this compound is limited in the current literature, a comparative analysis of analogous substituted benzaldehydes provides a strong predictive framework for its behavior. In diastereoselective olefination reactions, the choice between a Wittig and a Horner-Wadsworth-Emmons protocol is expected to provide control over the (Z)/(E) isomer ratio. For enantioselective transformations, such as nucleophilic additions, the use of established chiral catalysts is anticipated to induce significant levels of stereocontrol. The experimental protocols provided herein offer a starting point for the development of highly selective syntheses utilizing this compound as a key building block. Further research into the specific stereoselective reactions of this compound is warranted to fully elucidate its synthetic potential.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethoxy-4-methylbenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3,5-Dimethoxy-4-methylbenzaldehyde should be treated as hazardous chemical waste. The primary disposal method is to transfer the material to an approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for aromatic aldehydes and general chemical waste management, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents and strong bases.

  • Containment:

    • Collect waste this compound in a designated, sealable, and chemically compatible container. For solid forms, a securely sealed plastic or glass container is appropriate.

    • If the chemical is in a solution, use a compatible liquid waste container. Avoid using containers that previously held incompatible chemicals.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated secondary containment area, away from heat sources and direct sunlight.

    • Ensure the storage area is clearly marked as a hazardous waste accumulation point and is inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal company with accurate information about the chemical and its known hazards.

Quantitative Data Summary

ParameterGuidelineSource/Rationale
Primary Disposal Method Incineration by an approved hazardous waste facility.[1][2][3][4]Common practice for organic chemical waste to ensure complete destruction.
Alternative Disposal Chemical treatment (e.g., oxidation) - Not recommended for lab scale without specific protocols and EHS approval. Aldehydes can be oxidized to less harmful carboxylic acids, but this is an industrial-scale procedure.
Container Type Sealable, chemically compatible containers (glass or polyethylene).To prevent leaks and reactions with the container material.
Labeling Requirements "Hazardous Waste," full chemical name, and associated hazard symbols.Complies with safety regulations and informs waste handlers of the contents.
Environmental Hazards Should not be released into the environment.[4]Potential for harm to aquatic life and ecosystems.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate and Contain Waste in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Approved Waste Disposal Contractor E->F G Arrange for Pickup and Provide Waste Information F->G H Complete Disposal Documentation G->H

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

Experimental Protocols for Chemical Treatment (For Informational Purposes Only)

While not recommended for routine laboratory disposal, industrial-scale treatment of aldehyde-containing wastewater may involve chemical oxidation. One such method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Example Protocol: Fenton Oxidation of Aromatic Aldehydes

  • Objective: To degrade the aromatic aldehyde into less toxic byproducts.

  • Methodology:

    • The wastewater containing the aldehyde is acidified to a pH of approximately 3-4.

    • A catalytic amount of an iron (II) salt (e.g., ferrous sulfate) is added.

    • Hydrogen peroxide is then carefully added to the solution. The reaction between the iron catalyst and hydrogen peroxide generates highly reactive hydroxyl radicals, which oxidize the organic compounds.

    • The reaction is monitored for the degradation of the aldehyde, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the solution is neutralized, and any precipitated iron sludge is removed.

It is critical to reiterate that such procedures should not be attempted in a standard laboratory setting without a thorough risk assessment, specific protocols, and approval from your institution's safety office. The standard and safest procedure is to dispose of this compound through a licensed hazardous waste disposal service.[1][2][3]

References

Personal protective equipment for handling 3,5-Dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 3,5-Dimethoxy-4-methylbenzaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC10H12O3N/A
Molecular Weight180.20 g/mol N/A
AppearanceSolid
Melting Point110 - 113 °C
Boiling Point192 - 193 °C at 19 hPa

Hazard Identification and Precautionary Statements

Based on data for similar aromatic aldehydes, this compound is anticipated to present the following hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

HazardGHS ClassificationPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Respiratory IrritationSTOT SE 3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Selection

A thorough hazard assessment is essential to select the appropriate PPE for handling this compound.[1] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side-shields (minimum) or chemical safety goggles.[1][2]Protects against dust particles and splashes.[1]
A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][2]Provides broader protection for the face.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]Prevents direct skin contact with the chemical.[3]
Inspect gloves before use and remove them properly to avoid skin contamination.[4]Ensures glove integrity and prevents secondary contamination.
Body Protection Laboratory coat.[3]Provides a barrier against chemical splashes.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5]Minimizes inhalation of dust or vapors.
If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Provides protection when airborne concentrations may be high.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for this compound.[6]

    • Ensure a chemical fume hood is available and functioning correctly.[7]

    • Gather all necessary PPE and ensure it is in good condition.[3]

    • Have an emergency plan in place, including the location of safety showers and eyewash stations.[3]

  • Handling :

    • Conduct all manipulations of solid this compound within a chemical fume hood to minimize dust inhalation.[7]

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid creating dust when transferring the chemical. Use a spatula or scoop.

    • Keep the container tightly closed when not in use.[5]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]

  • Waste Collection :

    • Collect waste in a designated, compatible, and properly labeled hazardous waste container.[8][9] The container must have a tightly fitting cap.[7]

    • Do not mix with incompatible wastes.[8]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous waste.[7][8]

    • After rinsing, the labels on the empty container must be defaced or removed before disposal in the regular trash.[8]

  • Spill Cleanup :

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Read SDS prep_ppe Select & Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh Chemical in Hood prep_hood->handle_weigh Proceed if Safe handle_transfer Transfer to Reaction handle_weigh->handle_transfer spill Spill Occurs handle_weigh->spill cleanup_waste Collect Waste handle_transfer->cleanup_waste exposure Exposure Occurs handle_transfer->exposure cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose spill->cleanup_dispose Follow Spill Protocol exposure->prep_sds Follow First Aid in SDS

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.